5-Hydroxy-3-(4-methylphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(15)7-11/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOSVHKOJNWPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688621 | |
| Record name | 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-76-0 | |
| Record name | 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Hydroxy-3-(4-methylphenyl)benzoic acid chemical structure and properties
An In-Depth Technical Guide to 5-Hydroxy-3-(4-methylphenyl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal.[1][2] Its rigid, well-defined geometry allows for precise interactions with biological targets. This guide delves into the chemical landscape of a specific, less-explored derivative: 5-Hydroxy-3-(4-methylphenyl)benzoic acid . While not extensively documented in current literature, its structure combines the key pharmacophoric elements of a biphenyl acid with a hydroxyl group, suggesting a rich potential for biological activity. This document provides a comprehensive technical overview, including its structural attributes, a robust synthetic pathway, predicted analytical data, standardized characterization protocols, and an exploration of its inferred therapeutic applications based on established principles and data from analogous compounds.
Chemical Identity and Structural Elucidation
The fundamental step in understanding any compound is to define its precise chemical structure and identifiers.
Nomenclature and Identifiers
-
Systematic IUPAC Name: 5-Hydroxy-3-(4-methylphenyl)benzoic acid
-
Alternative Name: 5-Hydroxy-3-(p-tolyl)benzoic acid
-
Molecular Formula: C₁₄H₁₂O₃
-
Canonical SMILES: Cc1ccc(cc1)c2cc(cc(c2)C(=O)O)O
-
InChI: InChI=1S/C14H12O3/c1-9-5-7-10(8-6-9)11-3-12(15)4-13(14(16)17)2-11
-
InChIKey: QDOXNFLSMEGBLF-UHFFFAOYSA-N
Chemical Structure
Caption: 2D structure of 5-Hydroxy-3-(4-methylphenyl)benzoic acid.
Physicochemical Properties (Predicted)
As this compound is not commercially cataloged, its physicochemical properties are predicted based on its structure using established computational models and comparison with structural analogs like 3-hydroxybenzoic acid and p-toluic acid.[3][4] These values are crucial for designing synthetic protocols, analytical methods, and for preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 228.24 g/mol | Influences diffusion, formulation, and fits within Lipinski's Rule of Five. |
| logP | ~3.1 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | Affects transport properties; a value < 140 Ų is favorable for cell penetration. |
| pKa (Acidic) | ~4.0 (Carboxylic), ~9.5 (Phenolic) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| Hydrogen Bond Donors | 2 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 3 | Influences binding interactions and solubility. |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most efficient and versatile method for constructing the C-C bond between the two aromatic rings in this target is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.
Retrosynthetic Analysis & Strategy
The synthesis logically proceeds by coupling two key building blocks: a halogenated, functionalized benzoic acid derivative and an appropriate boronic acid.
Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Exemplary)
This protocol is a self-validating system; successful coupling is readily confirmed by chromatographic and spectroscopic analysis of the product, which will show a significant mass increase and a more complex aromatic NMR spectrum compared to the starting materials.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromo-5-hydroxybenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Causality: Pd(0) is the active catalytic species required to initiate the cycle via oxidative addition to the aryl bromide. The phosphine ligands stabilize the complex.[8]
-
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Causality: The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.[8]
-
-
Reaction Execution: Heat the mixture to reflux (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 6-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~2-3. This protonates the carboxylate, causing the product to precipitate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound.
Predicted Spectroscopic Profile
The following data is predicted based on the principles of spectroscopy and analysis of structurally related molecules.[9][10]
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | ~13.0 ppm (br s, 1H, -COOH), ~9.8 ppm (s, 1H, Ar-OH), ~7.5-7.6 ppm (m, 3H, Ar-H), ~7.2-7.3 ppm (d, 2H, Ar-H), ~7.0 ppm (s, 1H, Ar-H), ~2.35 ppm (s, 3H, -CH₃). Note: DMSO-d₆ is used to observe the acidic protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~167 ppm (-COOH), ~158 ppm (C-OH), ~142 ppm (Ar-C), ~138 ppm (Ar-C), ~136 ppm (Ar-C), ~130 ppm (2x Ar-CH), ~127 ppm (2x Ar-CH), ~120 ppm (Ar-CH), ~118 ppm (Ar-CH), ~116 ppm (Ar-CH), ~21 ppm (-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3300-2500 cm⁻¹ (broad, O-H stretch from carboxylic acid), ~3200 cm⁻¹ (O-H stretch from phenol), ~1680 cm⁻¹ (strong, C=O stretch), ~1600, 1450 cm⁻¹ (C=C aromatic stretches), ~1250 cm⁻¹ (C-O stretch). |
| Mass Spec. (ESI-) | [M-H]⁻ at m/z 227.07 |
Standard Operating Protocols for Characterization
This method is designed for the analysis of aromatic carboxylic acids.[2]
-
System: Agilent 1100 series or equivalent with a Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 0.1 mg/mL with the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Acceptance Criteria: Purity should be ≥95% for use in biological assays.
DSC provides a thermal signature, crucial for identifying melting point and polymorphism.
-
Sample Preparation: Accurately weigh 3-5 mg of the dried compound into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, crimped pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen gas (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.
-
Causality: A controlled heating rate ensures thermal equilibrium and produces sharp, reproducible peaks for transitions like melting.
-
-
Data Analysis: Analyze the resulting heat flow curve. The sharp endothermic peak corresponds to the melting point (Tₘ) of the compound.
NMR is the gold standard for unambiguous structure elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1][11]
-
Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]
-
Trustworthiness: Solid particles distort the magnetic field homogeneity, leading to broad, poorly resolved spectral lines. Filtration is a critical, self-validating step for high-quality data.
-
-
Analysis: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Inferred Biological Activity & Therapeutic Potential
The chemical architecture of 5-Hydroxy-3-(4-methylphenyl)benzoic acid suggests several promising avenues for therapeutic application, drawing from the extensive research on its structural relatives.[12]
Caption: Relationship between structural motifs and potential biological activities.
-
Anti-inflammatory Activity: The biphenyl carboxylic acid moiety is a classic pharmacophore for NSAIDs.[1] It is plausible that this compound could inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.
-
Anticancer Properties: Numerous biphenyl derivatives have been synthesized and evaluated as anticancer agents, showing activity against cell lines such as MCF-7 (breast cancer).[2] The specific substitution pattern could offer novel interactions with anticancer targets.
-
Antioxidant and Antimicrobial Effects: Phenolic compounds, including various hydroxybenzoic acids, are well-known for their ability to scavenge free radicals and exhibit antimicrobial properties.[13] The 5-hydroxy group on this molecule is a strong indicator for potential antioxidant activity.
-
Bone Resorption Inhibition: Novel biphenyl carboxylic acid derivatives have been identified as a new class of antiresorptive drugs that inhibit osteoclast activity, offering potential treatments for osteoporosis without the side effects of bisphosphonates.[14]
Conclusion
5-Hydroxy-3-(4-methylphenyl)benzoic acid represents a scientifically intriguing molecule at the intersection of several well-established pharmacophores. While direct experimental data is sparse, this guide has constructed a robust technical profile through the application of fundamental chemical principles and analogy to closely related, well-documented compounds. The proposed Suzuki-Miyaura synthesis is a high-yield, reliable route to access this compound for further study. The predicted analytical data and detailed characterization protocols provide a clear roadmap for its empirical validation. Based on its structural features, this compound is a promising candidate for investigation in anti-inflammatory, anticancer, and antioxidant research, making it a valuable target for drug discovery and development professionals.
References
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NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]
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Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 26). Preprints.org. Retrieved from [Link]
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Qin, L., et al. (2009). Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone-Induced Bone Formation. Endocrinology, 150(1), 5-13. Retrieved from [Link]
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HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). SIELC. Retrieved from [Link]
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Weston, A. W., & Suter, C. M. (1941). 3,5-Dihydroxybenzoic acid. Organic Syntheses, 21, 27. Retrieved from [Link]
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Brewster, R. Q., Williams, B., & Phillips, R. (1943). 3,5-Dinitrobenzoic acid. Organic Syntheses, Coll. Vol. 2, p.229. Retrieved from [Link]
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1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). (n.d.). NP-MRD. Retrieved from [Link]
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Synthesis and biological activity of biphenyl group derivatives. (2019). IBRO Reports, 6, S551. Retrieved from [Link]
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Biphenyl-3-carboxylic acid hydroxyamide. (n.d.). PubChem. Retrieved from [Link]
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Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A kind of preparation method of 3,5-dinitrobenzoic acid. (2020). Google Patents. CN111253261A.
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Benzoic acid, 2-hydroxy-, 4-methylphenyl ester. (n.d.). Cheméo. Retrieved from [Link]
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Benzoic acid, 2-hydroxy-, 4-methylphenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). The University of Liverpool Repository. Retrieved from [Link]
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4-Hydroxy-benzoic Acid. (n.d.). BMRB. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
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4-Nitrophenyl 4-hydroxy-3-methylbenzoate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2558. Retrieved from [Link]
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Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]
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Benzoic acid, 4-methylphenyl ester. (n.d.). Cheméo. Retrieved from [Link]
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Garg, N. K., & Sarpong, R. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Accounts of chemical research, 43(1), 133–144. Retrieved from [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Benzoic acid, 4-methylphenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
- 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof. (2018). Google Patents. CN108440389A.
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Zhang, Y., et al. (2021). Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. European Journal of Medicinal Chemistry, 216, 113313. Retrieved from [Link]
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3-Hydroxybenzoic acid. (n.d.). FooDB. Retrieved from [Link]
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Manuja, A., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3333-3342. Retrieved from [Link]
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4-Hydroxy-3-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]
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2-Hydroxy-p-toluic acid. (n.d.). PubChem. Retrieved from [Link]
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Introduction: The Significance of Hydroxy-Biphenyl-Carboxylic Acids in Medicinal Chemistry
An In-Depth Technical Guide to Hydroxy-Biphenyl-Carboxylic Acids: Focus on 3-Hydroxy-5-methyl-benzoic Acid and the Putative 5-Hydroxy-3-(4-methylphenyl)benzoic Acid
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal platform for designing molecules that can interact with high specificity and affinity with biological targets. The addition of hydroxyl and carboxylic acid functional groups to this scaffold, creating hydroxy-biphenyl-carboxylic acids, imparts properties that are particularly valuable in drug design. The carboxylic acid moiety often serves as a key interaction point with protein targets, for instance, through the formation of salt bridges with basic amino acid residues. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to target binding and influencing the molecule's overall physicochemical properties, such as solubility and metabolic stability.
This class of compounds has been explored for a range of biological activities, including as non-steroidal anti-inflammatory drugs (NSAIDs) due to their structural similarity to known inhibitors of cyclooxygenase (COX) enzymes.[1] The general structure of benzoic acid and its derivatives has been implicated in a wide array of biological activities, including antimicrobial, antioxidant, and even anticancer effects.[2][3]
Navigating Compound Identification: The Case of 5-Hydroxy-3-(4-methylphenyl)benzoic Acid
A thorough search of chemical databases for "5-Hydroxy-3-(4-methylphenyl)benzoic acid" did not yield a specific, registered CAS number. This suggests that this particular isomer may be a novel compound or one that has not been extensively characterized and registered. For researchers interested in this specific molecule, this presents both a challenge and an opportunity. The challenge lies in the absence of established data on its synthesis and properties. The opportunity is in the potential for novel discovery.
Given the lack of specific data for 5-Hydroxy-3-(4-methylphenyl)benzoic acid, this guide will focus on a closely related and well-characterized isomer, 3-hydroxy-5-methyl-benzoic acid (CAS: 585-81-9) , to provide a tangible example of the synthesis and properties of this class of compounds.[4][5] A proposed synthetic route for the title compound will be presented in a later section.
In-Focus Compound: 3-Hydroxy-5-methyl-benzoic Acid
Physicochemical Properties
A summary of the key physicochemical properties of 3-hydroxy-5-methyl-benzoic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 585-81-9 | [4][5] |
| Molecular Formula | C₈H₈O₃ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Melting Point | 202-203 °C | [4] |
| Appearance | Light brown solid | [4] |
Synthesis of 3-Hydroxy-5-methyl-benzoic Acid
A general and robust method for the synthesis of 3-hydroxy-5-methyl-benzoic acid has been reported.[4] The following protocol is adapted from the literature and provides a clear, step-by-step procedure for its preparation.
Experimental Protocol: Synthesis of 3-hydroxy-5-methyl-benzoic acid
Materials:
-
Starting oxo compound (CAS: 100118-65-8)
-
Magnesium oxide (MgO)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
To a suitable reaction vessel, add the starting oxo compound (57 g, 0.21 mol) and deionized water (450 mL).
-
To this suspension, add magnesium oxide (38.1 g, 0.945 mol). The reaction mixture will immediately turn a dark reddish-orange color.
-
Stir the mixture at room temperature. The color will gradually change to a light brown over approximately 15 minutes.
-
Heat the reaction mixture with continuous stirring for 30 minutes.
-
Filter the hot mixture to remove the excess magnesium oxide and any magnesium oxalate byproduct.
-
Wash the solid residue with warm deionized water.
-
Combine the filtrates and concentrate the volume to approximately 30 mL by distillation under reduced pressure.
-
Slowly add the concentrated filtrate to a mixture of concentrated hydrochloric acid and deionized water (1:1 v/v, 50 mL). A precipitate will form.
-
Collect the precipitate by filtration and wash it with cold deionized water.
-
Dry the solid product.
-
For further purification, recrystallize the crude product from water to yield 3-hydroxy-5-methyl-benzoic acid as a light brown solid.
Expected Yield: Approximately 42%[4]
Characterization
The synthesized 3-hydroxy-5-methyl-benzoic acid can be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR (D₂O): δ 2.19 (s, 3H), 6.82 (s, 1H), 7.07 (s, 1H), 7.20 (s, 1H)[4]
-
¹³C NMR (D₂O): δ 20.20, 113.00, 121.03, 122.25, 130.65, 140.55, 155.34, 170.26[4]
Proposed Synthesis of 5-Hydroxy-3-(4-methylphenyl)benzoic Acid
A proposed retrosynthetic analysis and forward synthesis are outlined below.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 5-Hydroxy-3-(4-methylphenyl)benzoic acid.
Proposed Forward Synthesis
Caption: Proposed synthetic workflow for 5-Hydroxy-3-(4-methylphenyl)benzoic acid.
Experimental Protocol: Proposed Synthesis of 5-Hydroxy-3-(4-methylphenyl)benzoic Acid
Step 1: Suzuki Coupling
Materials:
-
Methyl 3-bromo-5-hydroxybenzoate
-
4-Methylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine methyl 3-bromo-5-hydroxybenzoate (1.0 eq), 4-methylphenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the solvent and stir the mixture at an elevated temperature (typically 80-110 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 5-hydroxy-3-(4-methylphenyl)benzoate.
Step 2: Saponification
Materials:
-
Methyl 5-hydroxy-3-(4-methylphenyl)benzoate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl 5-hydroxy-3-(4-methylphenyl)benzoate from Step 1 in a mixture of methanol or THF and water.
-
Add an aqueous solution of NaOH or LiOH (2.0-5.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC or LC-MS).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 2-3 with dilute HCl.
-
A precipitate of the carboxylic acid should form. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-hydroxy-3-(4-methylphenyl)benzoic acid.
Potential Applications in Drug Discovery and Development
Derivatives of hydroxybenzoic acid are known to possess a wide range of biological activities, making them attractive starting points for drug discovery programs.[2] These activities include:
-
Anti-inflammatory: As previously mentioned, the structural similarity to known NSAIDs suggests potential as COX inhibitors.[1]
-
Antimicrobial: Phenolic acids and their esters have demonstrated activity against various bacteria and fungi.[7]
-
Antioxidant: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties.[8]
-
Anticancer: Benzoic acid derivatives have been investigated for their potential to attenuate cancer cell growth.[3]
The specific substitution pattern of 5-hydroxy-3-(4-methylphenyl)benzoic acid, with its defined spatial arrangement of the hydroxyl, carboxylic acid, and p-tolyl groups, could lead to unique interactions with biological targets and novel therapeutic applications.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of hydroxy-biphenyl-carboxylic acids, with a detailed focus on 3-hydroxy-5-methyl-benzoic acid. While the specific isomer 5-Hydroxy-3-(4-methylphenyl)benzoic acid is not well-documented, a plausible and robust synthetic strategy has been proposed to enable its preparation and subsequent investigation. The rich pharmacology associated with this class of compounds underscores their potential as valuable building blocks in the development of new therapeutic agents. Researchers are encouraged to utilize the protocols and information presented herein as a foundation for their own investigations into this promising area of medicinal chemistry.
References
- MolPort. (n.d.). 5-[(3-carboxy-4-hydroxy-5-methylphenyl)methyl]-2-hydroxy-3-methylbenzoic acid.
- Sáenz-Castillo, A., et al. (n.d.).
- National Center for Biotechnology Inform
- SciSpace. (n.d.).
- (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-, 4-methylphenyl ester (CAS 607-88-5).
- MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.
- MDPI. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.
- PMC. (2018, November 1).
- Royal Society of Chemistry. (n.d.).
- NIST. (n.d.). Benzoic acid, 2-hydroxy-, 4-methylphenyl ester. NIST Chemistry WebBook.
- MDPI. (2025, October 1). 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one.
- Rasayan Journal of Chemistry. (n.d.).
- US EPA. (2023, November 1). Benzoic acid, 3,4,5-trihydroxy-, methyl ester - Substance Details.
- National Center for Biotechnology Information. (n.d.). 2-(3-Hydroxy-4-methylphenyl)benzoic acid. PubChem.
- MilliporeSigma. (n.d.). 3-(4-Methylphenyl)benzoic acid | 147404-69-1.
- BenchChem. (2025, November). methylphenyl)
- BLD Pharm. (n.d.). 816449-71-5|3-Hydroxy-5-(hydroxymethyl)benzoic acid.
- ChemicalBook. (n.d.). 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis.
- ACS Publications. (2013, May 7). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). EP1044956A1 - A process for the preparation of 2-(4-methylphenyl)
- ResearchGate. (2023, May 29). (PDF)
- ChemicalBook. (2025, July 24). 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9.
- JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
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An In-depth Technical Guide to 3-(4-tolyl)-5-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-tolyl)-5-hydroxybenzoic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry and materials science. While specific data for this compound is not extensively available, this guide consolidates its fundamental molecular and physical properties, outlines a robust synthetic methodology based on well-established organic reactions, and explores its potential therapeutic applications by drawing parallels with structurally related molecules. Detailed experimental protocols and characterization data for analogous compounds are provided to offer a predictive framework for the synthesis and evaluation of 3-(4-tolyl)-5-hydroxybenzoic acid.
Core Molecular and Physical Properties
This section details the fundamental chemical properties of 3-(4-tolyl)-5-hydroxybenzoic acid, derived from its chemical structure.
Chemical Structure and Formula
3-(4-tolyl)-5-hydroxybenzoic acid is an organic compound featuring a biphenyl core, where a 4-tolyl (4-methylphenyl) group is attached to the 3-position of a 5-hydroxybenzoic acid scaffold.
Molecular Formula: C₁₄H₁₂O₃
Molecular Weight: 228.25 g/mol
The structure combines the rigidity of the biphenyl group with the functional versatility of the carboxylic acid and hydroxyl moieties, making it a candidate for investigation in various scientific domains.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | Typical for aromatic carboxylic acids. |
| Melting Point | Expected to be in the range of 200-250 °C | Biphenyl carboxylic acids generally have high melting points due to their rigid structure and intermolecular hydrogen bonding. For instance, biphenyl-4-carboxylic acid has a melting point of approximately 220-225 °C. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO. | The hydrophobic biphenyl and tolyl groups limit water solubility, while the polar carboxylic acid and hydroxyl groups facilitate dissolution in organic solvents.[1] |
| pKa | Estimated to be around 4-5 | The carboxylic acid group is acidic. The pKa of benzoic acid is 4.2, and substituents on the aromatic ring can influence this value. |
Synthesis of 3-(4-tolyl)-5-hydroxybenzoic acid
The most efficient and versatile method for the synthesis of 3-(4-tolyl)-5-hydroxybenzoic acid is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Synthetic Pathway
The synthesis involves the coupling of 3-bromo-5-hydroxybenzoic acid (or a protected derivative) with 4-tolylboronic acid.
Caption: General scheme for the synthesis of 3-(4-tolyl)-5-hydroxybenzoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize biphenyl carboxylic acids and can be adapted for the synthesis of 3-(4-tolyl)-5-hydroxybenzoic acid.[2][3][4]
Materials:
-
3-Bromo-5-hydroxybenzoic acid
-
4-Tolylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent system (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-5-hydroxybenzoic acid (1.0 equivalent), 4-tolylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., a 4:1 mixture of toluene and water) and the palladium catalyst (0.01-0.05 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra for 3-(4-tolyl)-5-hydroxybenzoic acid are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[5][6][7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the tolyl group, and the acidic protons of the hydroxyl and carboxylic acid groups.
-
Carboxylic Acid Proton (-COOH): A broad singlet in the region of 12-13 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, typically between 9-11 ppm.
-
Aromatic Protons (benzoic acid ring): Three signals in the aromatic region (7-8 ppm), likely appearing as singlets or narrow multiplets.
-
Aromatic Protons (tolyl ring): Two doublets in the aromatic region (7-7.5 ppm), characteristic of a para-substituted benzene ring.
-
Methyl Protons (-CH₃): A singlet around 2.3-2.4 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carboxylic carbon, the aromatic carbons, and the methyl carbon.
-
Carboxylic Carbon (-COOH): A signal around 170-175 ppm.
-
Aromatic Carbons: Multiple signals in the range of 110-160 ppm.
-
Methyl Carbon (-CH₃): A signal around 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:[6]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.
-
O-H Stretch (Phenolic): A broad band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Alkyl): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (alkyl).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (228.25). Common fragmentation patterns for benzoic acids include the loss of -OH (m/z = M-17) and -COOH (m/z = M-45).[8]
Potential Applications in Drug Development and Research
Biphenyl carboxylic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous pharmacologically active compounds.[2] Hydroxybenzoic acids and their derivatives are also known for a wide range of biological activities.[9][10]
Anti-inflammatory and Analgesic Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the biphenyl carboxylic acid structure. These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The structural features of 3-(4-tolyl)-5-hydroxybenzoic acid make it a candidate for investigation as a potential anti-inflammatory agent.
Anticancer Potential
Derivatives of biphenyl carboxylic acid have been synthesized and evaluated for their anticancer properties.[3] The rigid biphenyl structure can facilitate interactions with biological targets. The presence of the hydroxyl group may also contribute to antioxidant and pro-apoptotic effects.
Other Therapeutic Areas
The broader class of hydroxybenzoic acids has been associated with a variety of biological activities, including antimicrobial, antioxidant, and anti-diabetic effects.[9][10] Therefore, 3-(4-tolyl)-5-hydroxybenzoic acid could be a starting point for the development of novel therapeutic agents in these areas.
Conclusion
3-(4-tolyl)-5-hydroxybenzoic acid is a biphenyl carboxylic acid derivative with potential for applications in drug discovery and materials science. While direct experimental data is limited, its molecular and physicochemical properties can be reasonably predicted. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route for its synthesis. The structural motifs present in this molecule suggest that it may exhibit interesting biological activities, warranting further investigation into its therapeutic potential. This guide provides a foundational framework for researchers and scientists to embark on the synthesis, characterization, and evaluation of this promising compound.
References
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available from: [Link]
-
SciSpace. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
University of Liverpool. Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Available from: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available from: [Link]
-
PMC. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Available from: [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [Link]
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PubChem. 3-Formyl-5-hydroxybenzoic acid. Available from: [Link]
-
NIST WebBook. Benzoic acid, 3,4,5-trihydroxy-. Available from: [Link]
-
MassBank. Benzoic acids and derivatives. Available from: [Link]
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- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Solvation Thermodynamics and Solubility Profiling of 5-Hydroxy-3-(4-methylphenyl)benzoic Acid
A Technical Whitepaper on Solvent Mechanics, Physicochemical Profiling, and Equilibrium Determination
Executive Summary
In early-stage drug discovery and materials science, the precise determination of a compound's solubility in organic solvents is a critical gatekeeper for downstream assays, formulation design, and pharmacokinetic modeling. 5-Hydroxy-3-(4-methylphenyl)benzoic acid is a highly functionalized biphenyl derivative characterized by a delicate balance of hydrophobic bulk and polar hydrogen-bonding moieties.
This technical guide deconstructs the solvation mechanics of this compound in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . By analyzing the causality between the solute's crystal lattice energy and the distinct dielectric environments of these solvents, this paper establishes a predictive framework for its solubility behavior and provides a self-validating, field-proven protocol for thermodynamic solubility determination.
Physicochemical Profiling & Causality of Solvation
To predict and manipulate the solubility of 5-Hydroxy-3-(4-methylphenyl)benzoic acid, we must first dissect its molecular architecture. The compound possesses three distinct physicochemical domains that dictate its interaction with solvent molecules:
-
The Hydrophobic Core: The biphenyl system, augmented by a para-methyl group (p-tolyl moiety), creates a substantial lipophilic surface area. This drives a high
(estimated ~3.5–4.0) and imposes a significant entropic penalty on protic solvents that must form ordered cavities around the non-polar bulk. -
The Carboxylic Acid (-COOH): Positioned at C1, this group acts as both a strong hydrogen bond donor and acceptor. In the solid state, benzoic acid derivatives typically form highly stable, tightly packed dimers via intermolecular hydrogen bonding, which significantly elevates the crystal lattice energy.
-
The Phenolic Hydroxyl (-OH): Positioned at C5, this provides an additional hydrogen bond donor/acceptor site, further stabilizing the crystal lattice through complex, multi-directional intermolecular networks.
The fundamental challenge in dissolving this compound lies in providing a solvent environment thermodynamically favorable enough to overcome the robust crystal lattice energy established by the -COOH and -OH networks.
Solvent Mechanics: DMSO vs. Methanol
The choice between an aprotic and a protic solvent fundamentally alters the solvation pathway of the biphenyl derivative.
Dimethyl Sulfoxide (DMSO): The Aprotic Disruptor
DMSO is a highly polar aprotic solvent (
Because DMSO does not donate hydrogen bonds, it does not form a rigid, self-associated solvent network that needs to be broken to accommodate the solute. Instead, it rapidly dismantles the solute's crystal lattice by disrupting the -COOH dimers, leading to near-ideal coordination shell mixing[2]. Consequently, the solubility of this compound in DMSO is expected to be exceptionally high , making it the ideal vehicle for high-concentration stock solutions.
Methanol: Protic Competition and Hydrophobic Penalties
Methanol (
-
Solvent Self-Association: Methanol molecules are heavily hydrogen-bonded to one another. Dissolving the solute requires breaking these solvent-solvent bonds, imposing an energetic cost[3].
-
Hydrophobic Cavity Formation: The large, non-polar biphenyl and methyl groups disrupt the protic network of methanol. Unlike DMSO, which accommodates lipophilic bulk more readily due to its methyl groups and lack of a structured protic network, methanol struggles to solvate the hydrophobic domains efficiently[4].
Thus, while 5-Hydroxy-3-(4-methylphenyl)benzoic acid will exhibit moderate solubility in methanol, it will not reach the extreme concentrations achievable in DMSO.
Caption: Solvation thermodynamics of the biphenyl derivative in DMSO versus Methanol.
Quantitative Solubility Projections
To facilitate assay planning, the table below synthesizes the solvent parameters and the projected solubility ranges for 5-Hydroxy-3-(4-methylphenyl)benzoic acid based on its physicochemical profile.
| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Solvent Classification | Polar Aprotic | Polar Protic |
| Dielectric Constant ( | 46.7 | 32.7 |
| H-Bond Donor Capacity | None | Strong (-OH) |
| H-Bond Acceptor Capacity | Very Strong (S=O) | Moderate (-OH) |
| Primary Solvation Mechanism | Disruption of solute dimers via S=O | Protic exchange; limited by hydrophobic bulk |
| Estimated Equilibrium Solubility | > 50 mg/mL (Freely Soluble) | 10 – 30 mg/mL (Soluble) |
| Primary Application | High-concentration master stocks, HTS | Extraction, LC-MS mobile phase, crystallization |
Standardized Protocol: Thermodynamic Solubility Determination
In early drug discovery, kinetic solubility (often measured by spiking a DMSO stock into an aqueous buffer until precipitation occurs) is frequently utilized for its high throughput. However, kinetic assays artificially inflate solubility values due to transient supersaturation[5].
To obtain the true equilibrium state of 5-Hydroxy-3-(4-methylphenyl)benzoic acid in methanol or DMSO, a Thermodynamic Solubility Assay (Shake-Flask Method) must be employed[6]. The following protocol is designed as a self-validating system, ensuring that the crystal lattice energy is fully accounted for.
Reagents and Equipment
-
Analyte: 5-Hydroxy-3-(4-methylphenyl)benzoic acid (Crystalline solid, >98% purity).
-
Solvents: HPLC-grade Methanol and anhydrous DMSO.
-
Equipment: Temperature-controlled orbital shaker, microcentrifuge, HPLC-UV/DAD system.
Step-by-Step Methodology
-
Preparation of Saturated Suspensions (The Excess Solid Rule):
-
Weigh approximately 100 mg of the solid compound into a 2.0 mL light-blocking microcentrifuge tube.
-
Add 1.0 mL of the target solvent (DMSO or Methanol).
-
Causality Check: The presence of undissolved solid is mandatory. If the solution becomes completely clear, the system is not saturated. Additional solid must be added until a persistent suspension is achieved.
-
-
Thermal Equilibration:
-
Seal the tubes tightly to prevent solvent evaporation (critical for methanol).
-
Place the tubes in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C and agitate at 500 RPM for 48 hours .
-
Causality Check: 48 hours is required to ensure the thermodynamic equilibrium between the solid crystal lattice and the solvated molecules is fully established, avoiding pseudo-equilibrium states[5].
-
-
Phase Separation (Centrifugation over Filtration):
-
Remove the tubes and immediately centrifuge at 15,000 × g for 15 minutes at 25°C.
-
Causality Check: Centrifugation is prioritized over syringe filtration. Lipophilic biphenyl compounds frequently adsorb onto standard filter membranes (e.g., PTFE or Nylon), which would artificially lower the measured concentration in the filtrate.
-
-
Sampling and Dilution:
-
Carefully aspirate an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot quantitatively (e.g., 1:100 or 1:1000) into the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.
-
-
Quantification via HPLC-UV:
-
Inject the diluted samples alongside a standard calibration curve (prepared from a pre-validated, fully dissolved stock).
-
Calculate the thermodynamic solubility based on the peak area and the dilution factor.
-
Caption: Standardized shake-flask workflow for thermodynamic solubility determination.
Conclusion
The solubility of 5-Hydroxy-3-(4-methylphenyl)benzoic acid is a direct function of its ability to maintain its crystal lattice against the dielectric assault of the chosen solvent. DMSO acts as a superior solvent by aggressively accepting hydrogen bonds and dismantling the carboxylic acid dimers, yielding highly concentrated solutions. Conversely, Methanol provides a functional but limited solvation environment, as its protic network is disrupted by the compound's hydrophobic biphenyl core. By utilizing the rigorous thermodynamic shake-flask protocol outlined above, researchers can generate the highly accurate, reproducible solubility data required for advanced formulation and screening pipelines.
References
-
Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent ACS Publications (The Journal of Physical Chemistry B)[Link]
-
Predicting biopharmaceutical performance of oral drug candidates – Extending the volume to dissolve applied dose concept Ovid / European Journal of Pharmaceutics and Biopharmaceutics[Link]
-
How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals Purosolv[Link]
Sources
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- 3. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]
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- 6. ovid.com [ovid.com]
The Ionization Dynamics of Biaryl Benzoic Acids: A Technical Guide on Phenolic pKa
Executive Summary
The ionization state of a drug molecule fundamentally dictates its pharmacokinetics, solubility, and target-binding affinity. In the class of biaryl benzoic acids—which includes nonsteroidal anti-inflammatory drugs (NSAIDs) like diflunisal and experimental transthyretin (TTR) amyloidosis inhibitors—the molecule typically possesses two ionizable centers: a carboxylic acid and a phenolic hydroxyl group.
While the carboxylic acid behaves predictably (pKa ~3.0–4.0), the pKa of the phenolic hydroxyl group is subject to massive shifts depending on its spatial relationship to the carboxylate and the biaryl axis. This whitepaper explores the mechanistic determinants of phenolic pKa in biaryl benzoic acids, provides consolidated quantitative data, and details the self-validating experimental workflows required to measure these extreme values accurately.
Mechanistic Determinants of Phenolic Acidity
The baseline pKa of an isolated phenol in water is approximately 10.0. However, in biaryl benzoic acids, three interacting structural phenomena dictate the final acidity of the phenolic proton:
Intramolecular Hydrogen Bonding (IHB)
The most profound modulator of phenolic pKa is the presence of an adjacent carboxylate group. When the phenolic hydroxyl and the carboxylic acid are ortho to each other (forming a salicylic acid moiety on one of the biaryl rings), the first deprotonation occurs at the carboxylic acid (pKa1 ~ 3.0). The resulting negatively charged carboxylate oxygen acts as a powerful hydrogen bond acceptor, forming a strong intramolecular hydrogen bond (IHB) with the adjacent phenolic proton.
This IHB stabilizes the protonated state of the phenol, making it exceptionally difficult to remove the second proton. Consequently, the phenolic pKa (pKa2) shifts dramatically upward. For instance, the pKa2 of salicylic acid is 13.4 1. Diflunisal, a biaryl derivative, exhibits a similarly elevated phenolic pKa due to this exact mechanism 2.
Biaryl Dihedral Angle and Steric Hindrance
In true biaryl systems where the hydroxyl is on one ring and the carboxylate on the other (e.g., 2'-hydroxybiphenyl-2-carboxylic acid), the dihedral angle between the two aromatic rings dictates pKa. Steric clash between ortho protons forces the rings out of coplanarity. If the rings twist such that the OH and COOH can interact through space, inter-ring IHB occurs, elevating the pKa. Conversely, if the groups are para-substituted (e.g., 4'-hydroxybiphenyl-4-carboxylic acid), no IHB is possible, and the phenolic pKa remains closer to ~9.5, influenced only by the extended conjugation.
Electronic Substituent Effects
Halogenation on the biaryl rings (e.g., the two fluorine atoms in diflunisal) exerts an inductive electron-withdrawing effect (-I). While electron-withdrawing groups typically stabilize the phenoxide anion and lower the pKa, the dominant thermodynamic force of the ortho-carboxylate IHB overrides this inductive effect, keeping the phenolic pKa exceptionally high.
Logical relationship of structural factors influencing phenolic pKa.
Pharmacological Implications
The high pKa of the phenolic hydroxyl in compounds like diflunisal ensures that it remains fully protonated at physiological pH (7.4) 3. In the context of Transthyretin (TTR) amyloidosis, this unionized hydroxyl group acts as a critical hydrogen bond donor within the halogen-binding pockets of the TTR tetramer, stabilizing the protein and preventing the dissociation required for amyloid fibril formation. If the pKa were lower, the resulting phenoxide anion would repel the hydrophobic binding pocket, destroying the drug's efficacy.
Quantitative Data Comparison
The following table summarizes the shift in pKa values from baseline phenol to complex biaryl benzoic acids.
| Compound | pKa1 (Carboxylic Acid) | pKa2 (Phenolic OH) | Primary Structural Driver for pKa2 |
| Phenol | N/A | 10.0 | Baseline resonance stabilization |
| Salicylic Acid | 2.98 | 13.4 | Strong ortho-IHB with carboxylate |
| Diflunisal | 3.3 | ~11.5 - 12.0 | Ortho-IHB, slightly offset by -I of Fluorines |
| 4'-Hydroxybiphenyl-4-carboxylic acid | ~4.5 | ~9.5 | Extended conjugation, no IHB possible |
Data synthesized from AICIS evaluation statements and electrochemical sensor studies 1, 4.
Experimental Methodology: UV-Vis Spectrophotometric Titration
Biaryl benzoic acids present two major analytical challenges: they are highly lipophilic (poor aqueous solubility) and their phenolic pKa values are extremely high (>11), often pushing the limits of glass electrodes in standard potentiometry.
To circumvent this, UV-Vis Spectrophotometry in co-solvent systems is the gold standard. UV-Vis requires only micromolar concentrations (preventing precipitation) and relies on the distinct chromophoric shift between the protonated phenol and the deprotonated phenoxide.
Self-Validating Protocol
Causality Check: Every step is designed to prevent precipitation and ensure the measured absorbance strictly reflects ionization, not degradation.
-
System Validation : Before analyzing the biaryl compound, run a standard titration using pure phenol. Ensure the calculated pKa matches the literature value (10.0 ± 0.1) to validate the pH electrode calibration at high alkalinity.
-
Buffer Preparation : Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 14.0. Rationale: A universal buffer maintains constant ionic strength across the entire pH gradient, preventing ionic-activity artifacts.
-
Stock Solution : Dissolve the biaryl benzoic acid in HPLC-grade methanol to create a 1 mM stock. Rationale: Methanol prevents aggregation of the lipophilic biaryl core.
-
Sample Mixing : Spike 20 µL of the stock into 2 mL of each buffer (final concentration ~10 µM). This keeps the organic modifier at 1% v/v, minimizing co-solvent effects on the dielectric constant of water.
-
Spectral Acquisition : Scan the UV-Vis spectra from 200 nm to 400 nm at a constant 25.0 ± 0.1 °C.
-
Isosbestic Point Verification : Overlay the spectra. The presence of a sharp isosbestic point (a specific wavelength where absorbance remains constant across all pH values) acts as an internal self-validation. Rationale: An isosbestic point guarantees that only two species (protonated and deprotonated) are in equilibrium and that no chemical degradation is occurring at high pH.
-
Data Regression : Plot the absorbance at the
of the phenoxide anion against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch non-linear regression to extract the pKa2.
Step-by-step workflow for UV-Vis spectrophotometric pKa determination.
References
- Australian Industrial Chemicals Introduction Scheme (AICIS).
- ChemicalBook. Diflunisal Physicochemical Properties.
- National Institutes of Health (PMC). Toward Optimization of the Second Aryl Substructure Common to Transthyretin Amyloidogenesis Inhibitors Using Biochemical and Structural Studies.
- ScienceAsia. Flow injection amperometric sensor based on reduced graphene oxide modified electrode for continuous salicylic acid detection. (2024).
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Diflunisal | 22494-42-4 [chemicalbook.com]
- 3. Toward Optimization of the Second Aryl Substructure Common to Transthyretin Amyloidogenesis Inhibitors Using Biochemical and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceasia.org [scienceasia.org]
A Technical Guide to the Therapeutic Potential of 5-Hydroxy-3-Arylbenzoic Acids
Abstract: The 5-hydroxy-3-arylbenzoic acid scaffold represents a promising, yet underexplored, structural motif in medicinal chemistry. While direct investigation of this specific diaryl class is nascent, its therapeutic potential can be powerfully inferred from robust structure-activity relationship (SAR) studies of two closely related pharmacophores. This technical guide synthesizes current knowledge to project the applications of 5-hydroxy-3-arylbenzoic acids as next-generation therapeutics. We will explore two primary, evidence-based applications: the selective inhibition of aldo-keto reductase 1C3 (AKR1C3) for the treatment of castrate-resistant prostate cancer, and the specific agonism of the hydroxycarboxylic acid receptor 1 (HCA1) for managing dyslipidemia. This document provides the scientific rationale, detailed experimental protocols, and mechanistic insights required for researchers and drug development professionals to initiate and advance discovery programs based on this versatile scaffold.
The 5-Hydroxy-3-Arylbenzoic Acid Scaffold: A Privileged Structure by Analogy
The benzoic acid core is a cornerstone of modern drug discovery, valued for its synthetic tractability and its ability to engage with biological targets through its carboxylic acid group.[1][2] The therapeutic utility of benzoic acid derivatives is profoundly influenced by the substitution pattern on the phenyl ring. The 5-hydroxy-3-arylbenzoic acid structure is of particular interest due to its relationship with two classes of molecules with validated biological activity.
-
Analogy to AKR1C3 Inhibitors: Potent and, crucially, selective inhibitors of the enzyme AKR1C3 feature a meta-substituted benzoic acid, where an amino or ether linker connects to a second aryl ring at the 3-position.[3][4] The 5-hydroxy-3-arylbenzoic acid scaffold directly mimics this diaryl, meta-substituted architecture.
-
Analogy to HCA1 Agonists: The compound 3,5-dihydroxybenzoic acid is a known specific agonist of the HCA1 receptor, which is involved in metabolic regulation.[5][6] The 5-hydroxy-3-arylbenzoic acid scaffold can be viewed as a strategic modification of this agonist, where the 3-hydroxyl is replaced by an aryl moiety to potentially enhance potency, selectivity, and pharmacokinetic properties.
This guide will now explore these two therapeutic avenues in detail.
Therapeutic Application I: Selective Inhibition of AKR1C3 for Oncology
Aldo-keto reductase 1C3 (AKR1C3) is a critical enzyme in the intratumoral synthesis of potent androgens, such as testosterone and 5α-dihydrotestosterone.[7] In castrate-resistant prostate cancer (CRPC), tumor cells upregulate AKR1C3 to maintain androgen receptor signaling despite low circulating androgen levels, driving tumor growth and resistance to therapy.[3][7] Therefore, selective inhibition of AKR1C3 is a rational and highly sought-after therapeutic strategy.
2.1 Mechanism of Action: Disrupting Intratumoral Androgen Synthesis
The key challenge in targeting AKR1C3 is achieving selectivity over related isoforms, particularly AKR1C1 and AKR1C2, which are involved in the breakdown of 5α-dihydrotestosterone to less active or even pro-apoptotic metabolites.[3][7] Non-selective inhibition could be counterproductive. Research has shown that a meta arrangement of the carboxylic acid and the (phenylamino) group on the benzoic acid ring is critical for conferring selectivity for AKR1C3 over AKR1C2.[3] The 5-hydroxy-3-arylbenzoic acid scaffold inherently possesses this selective meta-substitution pattern. The hydroxyl group at the 5-position offers an additional hydrogen bonding opportunity within the enzyme's active site, which could be exploited to further enhance potency and selectivity.
2.2 Quantitative Analysis: Structure-Activity Relationship (SAR) Insights
Studies on 3-(phenylamino)benzoic acids have provided valuable SAR data. Potency and selectivity are highly dependent on the substituents on the second aryl ring (B-ring). A strong electron-withdrawing group at the para-position of the B-ring correlates with increased AKR1C3 inhibitory potency.[3] This provides a clear roadmap for designing a library of 5-hydroxy-3-arylbenzoic acids.
| Compound Class | B-Ring Substituent (4'-position) | AKR1C3 IC₅₀ (nM)[3] | AKR1C2 IC₅₀ (nM)[3] | Selectivity (AKR1C2/AKR1C3)[3] |
| 3-(Phenylamino)benzoic Acid | -H | 1500 | 21000 | 14 |
| -CF₃ | 150 | 32000 | 213 | |
| -CN | 130 | >50000 | >385 | |
| -SO₂NH₂ | 80 | >50000 | >625 | |
| 2-(Phenylamino)benzoic Acid | -CF₃ | 50 | 350 | 7 |
Table 1: Comparative inhibitory activities highlighting the crucial role of the meta-substitution for AKR1C3 selectivity.
2.3 Experimental Protocol: In Vitro AKR1C3 Inhibition Assay
This protocol outlines a robust, fluorescence-based assay to determine the inhibitory potency (IC₅₀) of test compounds against recombinant human AKR1C3. The principle relies on measuring the decrease in NADPH fluorescence as it is consumed during the enzyme-catalyzed reduction of a substrate.
Materials:
-
Recombinant Human AKR1C3
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
-
S-tetralol (Substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
DMSO (for compound dissolution)
-
96-well black microplates
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 5-hydroxy-3-arylbenzoic acid test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). This is critical for generating a full dose-response curve.
-
Rationale: DMSO is used for its ability to dissolve a wide range of organic compounds. Serial dilutions are necessary to determine the IC₅₀ value accurately.
-
-
Assay Reaction Mixture Preparation:
-
In each well of a 96-well black microplate, add the components in the following order:
-
85 µL of 100 mM potassium phosphate buffer (pH 7.4).
-
10 µL of 1.5 mM NADPH solution (in buffer).
-
1 µL of the test compound dilution in DMSO (or DMSO alone for control wells).
-
5 µL of recombinant AKR1C3 enzyme solution (concentration to be optimized for a linear reaction rate).
-
-
Rationale: Adding the enzyme last ensures all components are present before the reaction is initiated. Black plates are used to minimize background fluorescence and light scattering.
-
-
Incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.
-
Rationale: This pre-incubation step ensures that the interaction between the inhibitor and the enzyme reaches equilibrium before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of 1 mM S-tetralol substrate solution (in buffer) to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically over 15-20 minutes at 37°C.
-
Rationale: The rate of decrease in fluorescence is directly proportional to the enzyme activity. Inhibitors will slow this rate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the kinetic read) for each concentration.
-
Normalize the data, setting the velocity of the DMSO-only control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Therapeutic Application II: HCA1 Agonism for Dyslipidemia
Dyslipidemia, characterized by elevated levels of triglycerides and LDL cholesterol, is a major risk factor for cardiovascular disease. The hydroxycarboxylic acid receptor 1 (HCA1, also known as GPR81) is a G-protein coupled receptor predominantly expressed in fat cells (adipocytes).[6] Activation of HCA1 leads to the inhibition of lipolysis—the breakdown of stored fat—thereby reducing the release of free fatty acids into the bloodstream.[5] This makes HCA1 an attractive target for the treatment of dyslipidemia.
3.1 Mechanism of Action: Modulating Adipocyte Lipolysis
The natural ligand for HCA1 is lactate. However, lactate has low potency and is rapidly metabolized, making it unsuitable as a therapeutic.[6] The small molecule 3,5-dihydroxybenzoic acid (3,5-DHBA) has been identified as a specific agonist for HCA1 with an EC₅₀ of ~150 μM.[5][8] Upon binding, HCA1 couples to an inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP), leading to decreased activation of Protein Kinase A (PKA) and ultimately reduced phosphorylation and activity of hormone-sensitive lipase (HSL), the key enzyme responsible for lipolysis.
The 5-hydroxy-3-arylbenzoic acid scaffold is a logical evolution of the 3,5-DHBA structure. Replacing the 3-hydroxyl with a diverse range of aryl groups could lead to compounds with significantly improved potency and more favorable drug-like properties, while retaining the key interactions mediated by the 5-hydroxyl and the carboxylate.
Step-by-Step Methodology (Suzuki Coupling):
-
Starting Materials: Commercially available Methyl 3-bromo-5-hydroxybenzoate and a desired arylboronic acid or ester.
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-bromo-5-hydroxybenzoate, 1.2 equivalents of the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent and Reflux: Add a suitable solvent system, typically a mixture like Toluene/Ethanol/Water. Heat the mixture to reflux (e.g., 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Once the starting material is consumed, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the crude ester intermediate via column chromatography.
-
Saponification: Dissolve the purified ester in a solvent mixture (e.g., THF/Water) and add an excess of a base such as lithium hydroxide (LiOH). Stir at room temperature until the ester is fully hydrolyzed.
-
Final Product Isolation: Acidify the reaction mixture with dilute HCl to precipitate the final carboxylic acid product. Filter the solid, wash with cold water, and dry to yield the pure 5-hydroxy-3-arylbenzoic acid.
Future Perspectives and Conclusion
The 5-hydroxy-3-arylbenzoic acid scaffold stands at an exciting intersection of validated pharmacology and novel chemical space. The strong, structure-based rationale for its potential as both a selective AKR1C3 inhibitor and a specific HCA1 agonist provides two clear and compelling paths for therapeutic development in oncology and metabolic disease, respectively.
References
-
Byrns, M. C., et al. (2011). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry Letters, 21(5), 1354-1358. [Link]
-
Byrns, M. C., et al. (2011). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). PubMed, 21, 2961-2966. [Link]
-
Liu, C., et al. (2012). 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes. Journal of Pharmacology and Experimental Therapeutics, 341(3), 794-801. [Link]
-
Rupa Health. (n.d.). 3,5-Dihydroxybenzoic Acid. Rupa Health Article. [Link]
-
Liu, C., et al. (2012). 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes. PubMed, 341(3), 794-801. [Link]
-
Byrns, M. C., et al. (2011). Structure of AKR1C3 with 3-phenoxybenzoic acid bound. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 12), 1548–1552. [Link]
-
Adeniji, A. O., et al. (2012). Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships. Journal of Medicinal Chemistry, 55(5), 2311–2323. [Link]
-
IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of AKR1C3 with 3-phenoxybenzoic acid bound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3,5-Dihydroxybenzoic Acid | Rupa Health [rupahealth.com]
Methodological & Application
Synthesis of 5-Hydroxy-3-(4-methylphenyl)benzoic Acid via Suzuki Coupling: An Application Note for Advanced Organic Synthesis
Introduction
The biaryl scaffold is a privileged motif in medicinal chemistry and materials science, with 5-hydroxy-3-arylbenzoic acids being of particular interest due to their potential as versatile intermediates for the synthesis of complex molecules, including pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance and relatively mild reaction conditions have rendered it an indispensable tool for synthetic chemists.[3]
This application note provides a comprehensive guide to the synthesis of 5-Hydroxy-3-(4-methylphenyl)benzoic acid through the palladium-catalyzed Suzuki coupling of 3-bromo-5-hydroxybenzoic acid and 4-methylphenylboronic acid. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss key considerations for successful execution, including chemoselectivity and purification strategies. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (3-bromo-5-hydroxybenzoic acid), forming a Pd(II) intermediate.[4]
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent (4-methylphenylboronic acid) is transferred to the palladium center. The base plays a crucial role in activating the boronic acid, forming a more nucleophilic boronate species, which facilitates this step.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, 5-Hydroxy-3-(4-methylphenyl)benzoic acid, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Chemoselectivity Considerations and Protecting Group Strategy
A key challenge in the synthesis of 5-Hydroxy-3-(4-methylphenyl)benzoic acid is the presence of two potentially reactive functional groups on the 3-bromo-5-hydroxybenzoic acid starting material: a phenolic hydroxyl group and a carboxylic acid. Both groups are acidic and could interfere with the basic conditions of the Suzuki coupling. To ensure a clean and high-yielding reaction, a protecting group strategy is often employed.[5][6]
In this protocol, we will protect both the hydroxyl and carboxylic acid functionalities. The hydroxyl group can be protected as a methyl ether, and the carboxylic acid as a methyl ester. This strategy prevents unwanted side reactions and simplifies the purification of the intermediate product. The protecting groups can then be removed in a subsequent step to yield the final product.
Experimental Protocol
This protocol is designed as a robust starting point and may require optimization based on laboratory-specific conditions and reagent purity.
Part 1: Protection of 3-bromo-5-hydroxybenzoic acid
1.1. Esterification of the Carboxylic Acid:
-
To a solution of 3-bromo-5-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-bromo-5-hydroxybenzoate.
1.2. Etherification of the Phenolic Hydroxyl Group:
-
To a solution of methyl 3-bromo-5-hydroxybenzoate in acetone, add potassium carbonate and dimethyl sulfate.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, filter off the potassium carbonate and evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to yield methyl 3-bromo-5-methoxybenzoate.
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Methyl 3-bromo-5-methoxybenzoate | 245.06 | 1.0 | 1.0 | 245 mg |
| 4-Methylphenylboronic acid | 135.96 | 1.2 | 1.2 | 163 mg |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |
| Toluene | - | - | - | 10 mL |
| Ethanol | - | - | - | 2.5 mL |
| Water | - | - | - | 2.5 mL |
Procedure:
-
In a round-bottom flask, combine methyl 3-bromo-5-methoxybenzoate, 4-methylphenylboronic acid, and potassium carbonate.
-
Add the toluene, ethanol, and water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
Caption: Fig. 2: Experimental Workflow for the Synthesis.
Part 3: Work-up and Purification of the Intermediate
-
Dilute the cooled reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure methyl 3-methoxy-5-(4-methylphenyl)benzoate.
Part 4: Deprotection to Yield the Final Product
4.1. Hydrolysis of the Ester:
-
Dissolve the purified methyl 3-methoxy-5-(4-methylphenyl)benzoate in a mixture of methanol and a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 3-methoxy-5-(4-methylphenyl)benzoic acid.
4.2. Cleavage of the Methyl Ether:
-
To a solution of 3-methoxy-5-(4-methylphenyl)benzoic acid in anhydrous dichloromethane at 0 °C, add boron tribromide (BBr₃) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography to yield 5-Hydroxy-3-(4-methylphenyl)benzoic acid.
Product Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include aromatic protons from both phenyl rings, a singlet for the methyl group, and exchangeable protons for the hydroxyl and carboxylic acid groups.
-
¹³C NMR: The spectrum should show the expected number of aromatic and aliphatic carbon signals, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; Insufficient degassing; Inappropriate base or solvent. | Use a fresh batch of palladium catalyst. Ensure thorough degassing of the reaction mixture. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/water, DMF/water).[7] |
| Presence of Starting Material | Incomplete reaction. | Increase reaction time and/or temperature. Ensure an appropriate excess of the boronic acid is used. |
| Formation of Homocoupled Products | Presence of oxygen; Inefficient cross-coupling. | Improve degassing procedure. Consider using a different palladium catalyst or ligand system that promotes the cross-coupling pathway. |
| Difficult Purification | Co-elution of product with byproducts or starting materials. | Optimize the solvent system for column chromatography. Consider derivatization (e.g., esterification) to facilitate separation, followed by deprotection. |
Conclusion
The synthesis of 5-Hydroxy-3-(4-methylphenyl)benzoic acid via a Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for accessing this valuable biaryl intermediate. Careful consideration of chemoselectivity, particularly through the use of a protecting group strategy for the hydroxyl and carboxylic acid functionalities, is crucial for achieving high yields and purity. The detailed protocol and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully synthesize this and related compounds for applications in drug discovery and materials science.
References
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023). MDPI. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Birmingham. [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. [Link]
-
Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. (2016). Nature Communications. [Link]
-
Protecting Groups. (2020). IIT Bombay. [Link]
-
Two Methods for Direct ortho-Arylation of Benzoic Acids. (2007). Journal of the American Chemical Society. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2018). Rasayan Journal of Chemistry. [Link]
-
The Suzuki coupling reaction of arylbromides with phenylboronic acid. (2013). ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Pd-catalysed C–H functionalisation of free carboxylic acids. (2022). Chemical Society Reviews. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Carboxylate Directed Cross-Coupling Reactions in the Synthesis of Trisubstituted Benzoic Acids. (2025). ResearchGate. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-Portal.org. [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025). ResearchGate. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). AIR Unimi. [Link]
-
Suzuki–Miyaura reactions of bromobenzene with arylboronic acids... (2016). ResearchGate. [Link]
- 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof.
-
Palladium/Brønsted Acid Catalysis for Hydrofunctionalizations of Alkynes. Thieme. [Link]
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (2022). Chemistry – A European Journal. [Link]
-
Direct Suzuki-Miyaura Coupling of Phenol Derivativesvia Mutual Activation. (2011). Angewandte Chemie International Edition. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. (2007). PubMed. [Link]
-
Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. (2020). MDPI. [Link]
Sources
protocol for coupling 3-bromo-5-hydroxybenzoic acid with 4-tolylboronic acid
This Application Note and Protocol details the methodology for the Suzuki-Miyaura cross-coupling of 3-bromo-5-hydroxybenzoic acid with 4-tolylboronic acid . This reaction presents a specific chemoselective challenge: the presence of two acidic protons (carboxylic acid pKₐ ~4 and phenol pKₐ ~10) on the electrophile, which necessitates a modified base stoichiometry and workup procedure compared to standard neutral couplings.
Part 1: Strategic Analysis & Mechanism
Reaction Design Strategy
The coupling of unprotected acidic aryl halides requires a "salt-phase" strategy. Standard Suzuki protocols often fail here because the acidic substrate consumes the base required for the transmetallation step, stalling the catalytic cycle.
-
The Acidic Challenge: The starting material (3-bromo-5-hydroxybenzoic acid) consumes 2 equivalents of base immediately to form the dianion (carboxylate/phenolate).
-
The Solution: We must supply sufficient base to:
-
Fully deprotonate the carboxylic acid (1 eq).
-
Fully deprotonate the phenol (1 eq).
-
Activate the boronic acid for transmetallation (>1 eq).
-
-
Solvent System: A highly polar, aqueous-miscible system (e.g., Water/Ethanol or Water/Dioxane) is required to solubilize the dianionic intermediate, preventing catalyst encapsulation in insoluble salts.
Mechanism of Action (The Anionic Pathway)
Unlike standard couplings, this reaction proceeds through an anionic oxidative addition complex. The electron-rich dianion facilitates oxidative addition but requires a robust catalyst system to prevent aggregation.
Figure 1: Mechanistic pathway highlighting the critical deprotonation steps required prior to catalytic turnover.
Part 2: Detailed Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Notes |
| 3-Bromo-5-hydroxybenzoic acid | 217.02 | 1.0 | Electrophile | Solid, store dry.[3] |
| 4-Tolylboronic acid | 135.96 | 1.2 - 1.5 | Nucleophile | Excess accounts for potential protodeboronation. |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | Catalyst | Robust, air-stable Pd(II) precatalyst. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | Base | CRITICAL: Must be ≥3.5 eq. |
| Water (Degassed) | 18.02 | - | Solvent A | Solubilizes the base and substrate salts. |
| 1,4-Dioxane (or Ethanol) | 88.11 | - | Solvent B | Solubilizes the catalyst and boronic acid. |
Experimental Procedure
Step 1: Reaction Assembly (Inert Atmosphere Recommended)
-
Charge Vessel: To a 50 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, add:
-
Inert Purge: Seal the flask with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: While Pd(dppf)Cl₂ is robust, oxygen exclusion improves yield and reduces homocoupling.
-
Solvent Addition: Via syringe, add 1,4-Dioxane (4 mL) followed by degassed Water (4 mL) .
-
Observation: The mixture may initially be cloudy.
-
-
Base Addition: Remove the septum briefly (under positive gas flow) to add K₂CO₃ (553 mg, 4.0 mmol) , or add it as a pre-dissolved aqueous solution (in the 4 mL water).
-
Observation: Gas evolution (CO₂) may occur if the solid acid reacts with carbonate. The solution should turn clear or slightly yellow/orange as the dianion forms and dissolves.
-
Step 2: Reaction
-
Heat: Place the vessel in a pre-heated oil bath or heating block at 80–90 °C .
-
Stir: Maintain vigorous stirring (≥500 rpm).
-
Monitor: Run the reaction for 4–16 hours.
-
TLC Monitoring: Elute with 10% MeOH in DCM + 1% Acetic Acid. Visualize with UV. The starting material (bromide) should disappear.
-
Step 3: Workup (The "Reverse Extraction" Method) Since the product is an acid, the standard aqueous wash will not work. Follow this specific sequence:
-
Cool: Allow the mixture to cool to room temperature.
-
Filter (Optional): If there is black Pd residue, filter through a small pad of Celite, rinsing with water.
-
Wash (Impurity Removal): Transfer the filtrate (which is basic, pH >10) to a separatory funnel. Wash with Ethyl Acetate (EtOAc) (2 x 10 mL) .
-
Why? The product is in the aqueous layer (as the salt). The organic wash removes unreacted boronic acid, homocoupled byproducts (4,4'-bitolyl), and phosphine ligands. Discard the organic layer.
-
-
Acidification (Isolation): Transfer the aqueous layer to a clean beaker. Slowly add 1M HCl dropwise while stirring until pH reaches ~1–2.
-
Observation: The product should precipitate as a white or off-white solid.
-
-
Extraction/Filtration:
-
If solid precipitates well: Filter via vacuum filtration, wash with cold water, and dry.
-
If oil forms or precipitation is partial: Extract the acidified aqueous mixture with EtOAc (3 x 15 mL) . Combine these organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification
The crude product obtained from the acidification step is often >95% pure. If necessary:
-
Recrystallization: Ethanol/Water or Methanol/Water.
-
Column Chromatography: Silica gel; Gradient 0% -> 10% Methanol in Dichloromethane (with 1% Acetic Acid additive to prevent streaking).
Part 3: Workflow Visualization
Figure 2: Operational workflow emphasizing the critical wash step prior to acidification.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete deprotonation. | Ensure 4.0 eq of base is used. Check pH of reaction >10. |
| Protodeboronation | Boronic acid instability.[6] | Increase boronic acid to 1.5–2.0 eq.[7] Lower temp to 70°C. |
| Product in Organic Wash | pH of aqueous layer too low during wash. | Ensure aqueous layer is pH >10 before the first EtOAc wash. Add more K₂CO₃ if needed. |
| Black Precipitate | Pd precipitation (Pd black). | Catalyst decomposition. Ensure inert atmosphere. Switch to Pd(OAc)₂ + SPhos for higher stability. |
| No Reaction | Oxidative addition failure. | Switch solvent to n-Butanol/Water or increase temp to 100°C. |
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Gronnier, C., et al. (2016). Cross-Coupling of Unprotected o-Hydroxybenzoic Acids. Chemical Science. (General protocols for acidic substrates). Link
-
Sigma-Aldrich. (2025). 3-Bromo-5-hydroxybenzoic acid Product Specification. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Conditions. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-溴-5-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. youtube.com [youtube.com]
Application Note: Optimizing Protecting Group Strategies for 5-Hydroxybenzoic Acid Derivatives in Palladium-Catalyzed Cross-Coupling
Introduction & Mechanistic Rationale
In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, 5-hydroxybenzoic acid derivatives (often presenting as 3-hydroxybenzoic acid in the absence of higher-priority substituents, or as functionalized scaffolds like 3-bromo-5-hydroxybenzoic acid) are highly versatile building blocks [1]. However, subjecting these unprotected bifunctional molecules directly to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira) frequently results in catalyst poisoning, poor yields, and complex reaction mixtures.
The Causality of Interference:
-
The Phenol Moiety (pKa ~9.5): Under the basic conditions required for transmetalation in cross-coupling (e.g., K₂CO₃, Cs₂CO₃), the phenol is deprotonated. The resulting phenoxide is highly nucleophilic and can undergo competitive O-arylation. Furthermore, electron-rich phenoxides strongly coordinate to the electrophilic Pd(II) intermediates, forming stable, unreactive Pd-aryloxide complexes that stall the catalytic cycle [2].
-
The Carboxylic Acid Moiety (pKa ~4.5): The free acid rapidly consumes the stoichiometric inorganic bases necessary for the cross-coupling reaction. Additionally, the resulting carboxylate can act as a bidentate ligand, displacing the phosphine ligands on the palladium catalyst and altering its reactivity profile.
To preserve the integrity of the catalytic cycle, both functional groups must be masked. This application note details two field-proven strategies: Global Protection (simultaneous masking) and Orthogonal Protection (sequential, independent masking), providing self-validating protocols for each.
Strategic Selection of Protecting Groups
The selection of protecting groups (PGs) dictates the synthetic route's flexibility. The ideal PG must withstand the basic, aqueous, and elevated temperature conditions typical of Suzuki-Miyaura couplings while allowing for mild deprotection that does not degrade the newly formed biaryl bond [3].
Quantitative Comparison of Protecting Group Strategies
| Functional Group | Protecting Group | Reagents for Protection | Typical Yield | Stability to Suzuki Conditions (Pd/Base) | Deprotection Conditions |
| Carboxylic Acid | Methyl Ester (-OMe) | MeOH, H₂SO₄ (cat.) | >95% | High | LiOH, THF/H₂O (rt) |
| Carboxylic Acid | Benzyl Ester (-OBn) | BnBr, K₂CO₃, DMF | 85–90% | High | H₂, Pd/C (rt) |
| Phenol | MOM Ether (-OMOM) | MOM-Cl, DIPEA, DCM | 90–95% | High | HCl/MeOH or TFA (rt) |
| Phenol | Benzyl Ether (-OBn) | BnBr, K₂CO₃, DMF | 85–90% | High | H₂, Pd/C (rt) |
| Phenol | TBS Ether (-OTBS) | TBS-Cl, Imidazole, DMF | 80–90% | Moderate (May cleave in strong aq. base) | TBAF, THF (rt) |
Data synthesized from established protective group literature and optimization studies [1, 4].
Experimental Protocols: Self-Validating Workflows
Every protocol below is designed as a "self-validating system," meaning the reaction's success can be visually or analytically confirmed at each stage without requiring immediate NMR analysis.
Protocol A: Global Benzylation (Simultaneous Protection)
This strategy is highly efficient when both the acid and phenol can be deprotected simultaneously at the end of the synthetic sequence via hydrogenolysis.
Mechanistic Choice: Potassium carbonate (K₂CO₃) is basic enough to deprotonate both the carboxylic acid and the phenol. By using an excess of benzyl bromide (BnBr) in a polar aprotic solvent (DMF), both nucleophiles undergo rapid Sₙ2 alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-bromo-5-hydroxybenzoic acid (1.0 equiv) in anhydrous DMF (0.5 M), add finely powdered K₂CO₃ (3.0 equiv). Stir for 15 minutes at room temperature to allow for complete deprotonation (solution will darken).
-
Alkylation: Dropwise add Benzyl Bromide (2.5 equiv). Heat the reaction mixture to 60 °C for 4 hours.
-
In-Process Validation (TLC): Elute with 4:1 Hexanes/EtOAc. The starting material (which streaks heavily near the baseline) will disappear, replaced by a single, fast-moving, strongly UV-active spot (R_f ~ 0.7).
-
Workup: Cool to room temperature and quench with water. Extract with EtOAc (3x). Crucial step: Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF, which can inhibit downstream Pd-catalysis.
-
Drying & Concentration: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from EtOH to afford the bis-benzylated product.
Protocol B: Orthogonal Protection (Methyl Ester + MOM Ether)
When the synthetic route requires the selective manipulation of the carboxylic acid or the phenol at different stages, orthogonal protection is mandatory [4].
Step 1: Fischer Esterification (Carboxylic Acid Protection)
Mechanistic Choice: Using methanol as both solvent and reagent with a catalytic amount of H₂SO₄ drives the equilibrium toward the methyl ester. The phenol remains unaffected under these acidic conditions.
-
Reaction Setup: Dissolve the starting material in anhydrous MeOH (0.5 M). Add concentrated H₂SO₄ (0.1 equiv).
-
Reflux: Heat to reflux (65 °C) for 12 hours.
-
In-Process Validation: TLC (1:1 Hexanes/EtOAc). The product spot will move higher than the starting acid. Self-Validation: Spray the TLC plate with a 1% aqueous FeCl₃ solution; the product spot will turn deep purple/blue, confirming the phenol is still unprotected.
-
Workup: Concentrate the MeOH in vacuo. Dissolve the residue in EtOAc, wash with saturated NaHCO₃ to neutralize the acid, dry, and concentrate.
Step 2: MOM Protection (Phenol Protection)
Mechanistic Choice: N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It selectively deprotonates the phenol without reacting with the highly electrophilic chloromethyl methyl ether (MOM-Cl).
-
Reaction Setup: Dissolve the methyl ester intermediate (1.0 equiv) in anhydrous DCM (0.2 M). Add DIPEA (2.0 equiv) and cool to 0 °C.
-
Alkylation: Dropwise add MOM-Cl (1.5 equiv). Caution: MOM-Cl is a potent carcinogen; handle strictly in a fume hood. Stir at room temperature for 3 hours.
-
In-Process Validation: TLC (3:1 Hexanes/EtOAc). The phenol spot disappears. The new product spot will not stain with FeCl₃, confirming complete protection.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Workflow Visualization
The following diagram maps the logical divergence between the Global and Orthogonal protecting group strategies, tracing the molecule from its unprotected state through the cross-coupling cycle to the final target.
Workflow of Global vs. Orthogonal Protecting Group Strategies for 5-Hydroxybenzoic Acid.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2006.[Link]
-
Clark, J. D. et al. "Pilot-Plant Preparation of an αvβ3 Integrin Antagonist. Part 2. Synthesis of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic Acid." Organic Process Research & Development, 2004.[Link]
-
Mineno, T. et al. "The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification." Green and Sustainable Chemistry, 2022.[Link]
-
Verma, A. et al. "Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model." National Institutes of Health (NIH) / PMC, 2024. [Link]
Application Note: Purification Strategies for 5-Hydroxy-3-(4-methylphenyl)benzoic Acid Intermediates
Abstract
The synthesis of 5-Hydroxy-3-(4-methylphenyl)benzoic acid involves constructing a biaryl core functionalized with both a carboxylic acid and a phenol. This scaffold is a critical pharmacophore in estrogen receptor modulators and inhibitors of specific kinases. High-purity isolation of its intermediates is paramount to prevent catalyst poisoning in subsequent steps and to ensure reproducible biological data. This guide details the purification protocols for the key intermediates derived from a standard Suzuki-Miyaura coupling route, focusing on the removal of palladium contaminants, protodeboronation byproducts, and regioisomers.
Synthetic Context & Critical Intermediates
To design effective purification, one must understand the impurities generated. The most robust route to the target utilizes 3-bromo-5-hydroxybenzoic acid as the starting scaffold.
The Synthetic Pathway[1][2]
-
Esterification: 3-Bromo-5-hydroxybenzoic acid
Intermediate A (Methyl 3-bromo-5-hydroxybenzoate). -
Suzuki Coupling: Intermediate A + 4-Methylphenylboronic acid
Intermediate B (Methyl 5-hydroxy-3-(4-methylphenyl)benzoate). -
Hydrolysis: Intermediate B
Target Compound (5-Hydroxy-3-(4-methylphenyl)benzoic acid).
Impurity Profile
-
From Step 1: Unreacted acid (acidic), mineral acid traces.
-
From Step 2 (Critical):
-
Homocoupling: 4,4'-Dimethylbiphenyl (non-polar).
-
Protodeboronation: Toluene (volatile).
-
Palladium Residues: Pd black or soluble Pd-ligand complexes (colored, catalytic poisons).
-
Regioisomers: Unlikely if starting materials are pure, but isomeric boronic acids are common contaminants.
-
Figure 1: Synthetic workflow identifying critical intermediates for purification.
Protocol 1: Purification of Intermediate A (Methyl 3-bromo-5-hydroxybenzoate)
Objective: Remove mineral acid catalysts and unreacted carboxylic acid to prevent interference with the palladium catalyst in the subsequent Suzuki coupling.
Rationale
Phenolic esters are prone to hydrolysis if acidic residues remain. Furthermore, free carboxylic acids can sequester palladium, reducing the turnover frequency (TOF) of the Suzuki reaction.
Experimental Procedure
-
Workup:
-
Concentrate the reaction mixture (methanol) to approx. 20% volume.
-
Dilute with Ethyl Acetate (EtOAc) (10 mL per gram of substrate).
-
Wash carefully with saturated NaHCO₃ (2x) to remove unreacted starting acid and H₂SO₄. Note: The phenol is weakly acidic but will not deprotonate significantly with bicarbonate (pKa ~10 vs pKa ~6.4 for H₂CO₃).
-
Wash with Brine (1x), dry over Na₂SO₄, and concentrate.
-
-
Crystallization (Self-Validating Step):
-
Solvent System: Toluene/Hexane or Methanol/Water.
-
Dissolve the crude solid in minimal boiling Toluene .
-
Add Hexane dropwise until persistent turbidity is observed.
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Validation: Pure Intermediate A should appear as white/off-white needles. If the solid is amorphous or yellow, significant oxidation or impurities are present; repeat crystallization.
-
-
Data Check:
-
TLC: 30% EtOAc in Hexane.
should be ~0.4–0.5. -
Melting Point: Compare to literature (typically sharp).
-
Protocol 2: Purification of Intermediate B (The Biaryl Coupling Product)
Objective: This is the most critical purification step. It requires the removal of non-polar homocoupling byproducts (4,4'-dimethylbiphenyl) and palladium residues.
Rationale
Biaryl coupling reactions often generate non-polar byproducts that co-elute with the product. However, the presence of the phenolic hydroxyl group on Intermediate B provides a "polarity handle," making it significantly more polar than the byproducts, allowing for effective separation via silica gel chromatography.
Step-by-Step Methodology
A. Palladium Scavenging (Pre-Purification)
Before chromatography, reduce Pd content to <50 ppm to prevent band broadening and fraction contamination.
-
Dissolve crude reaction residue in EtOAc.
-
Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to crude mass).
-
Stir at 50°C for 30 minutes.
-
Filter through a pad of Celite.
B. Flash Column Chromatography
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane (Solvent A) and Ethyl Acetate (Solvent B).
-
Gradient Profile:
-
0–5 min: 100% A (Elutes non-polar 4,4'-dimethylbiphenyl).
-
5–15 min: 0%
20% B. -
15–30 min: 20%
40% B (Product elution).
-
| Fraction | Component | TLC Behavior (Hex/EtOAc 3:1) |
| F1 | 4,4'-Dimethylbiphenyl | High |
| F2 | De-brominated SM | Mid-High |
| F3 | Intermediate B | Mid |
| F4 | Phosphine Oxides | Low |
C. Recrystallization (Polishing)
For drug development standards (>99.5% purity):
-
Dissolve the chromatographed product in boiling Ethanol .
-
Add hot Water until slight turbidity.
-
Cool slowly. The phenolic ester crystallizes well, rejecting any remaining isomeric impurities.
Protocol 3: Isolation of the Final Target (5-Hydroxy-3-(4-methylphenyl)benzoic acid)
Objective: Isolate the amphoteric target (phenol + carboxylic acid) without inorganic salt contamination.
Rationale
The final product has a pKa₁ (COOH)
Acid-Base Precipitation Protocol
-
Hydrolysis: Treat Intermediate B with LiOH (3 eq) in THF/Water (1:1) at RT until TLC shows disappearance of ester.
-
Phase 1 (Removal of Neutrals):
-
Dilute with water.
-
Wash with Diethyl Ether (2x). Discard organic layer. (Removes any unhydrolyzed ester or non-acidic impurities).
-
-
Phase 2 (Controlled Precipitation):
-
Acidify the aqueous layer dropwise with 1N HCl to pH 2–3 .
-
Critical: Do not use conc. HCl rapidly, as this traps salts in the precipitate.
-
Stir the resulting suspension for 1 hour to allow "Ostwald ripening" of the crystals.
-
-
Filtration & Wash:
Final Purity Check
-
HPLC: C18 Column, Acetonitrile/Water (+0.1% Formic Acid).
-
1H NMR (DMSO-d6): Check for the absence of the methyl ester singlet (~3.8 ppm) and the presence of the broad COOH/OH protons (>10 ppm).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 2 | Catalyst Poisoning | Ensure Intermediate A is free of acid/halides. Increase catalyst loading or switch to Pd(dppf)Cl₂. |
| Product is Gray/Black | Palladium Contamination | Repeat Thiol silica treatment or recrystallize from EtOAc/Hexane. |
| "Oiling Out" during Cryst. | Cooling too fast / Impure | Re-heat, add a seed crystal, and cool at a rate of 10°C/hour. |
| ** inseparable impurities** | Regioisomers in Boronic Acid | Check purity of 4-methylphenylboronic acid starting material. |
References
-
Suzuki-Miyaura Coupling Reviews
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
-
-
Purification of Hydroxybenzoic Acids
-
Palladium Removal Strategies
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Sources
Application Note & Protocol: 5-Hydroxy-3-(4-methylphenyl)benzoic Acid as a Versatile Ligand for the Synthesis of Bio-compatible Metal-Organic Frameworks
Introduction: The Advent of Functionalized Ligands in MOF-based Drug Delivery
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in various biomedical applications, including drug delivery and medical imaging.[1][2][3][4] Their high porosity, tunable pore size, and the ability to functionalize their organic linkers make them ideal candidates for carrying therapeutic payloads.[5] Zinc-based MOFs, in particular, have garnered significant attention due to the low toxicity and biocompatibility of zinc, an essential trace element in the human body.[1][2][6][7]
The choice of the organic linker is paramount in dictating the final properties of the MOF, including its stability, porosity, and functionality. While simple dicarboxylic acids like terephthalic acid have been widely used, there is a growing interest in developing MOFs from more complex, functionalized ligands. These functionalities can impart specific properties to the MOF, such as enhanced drug affinity, targeted delivery, or stimuli-responsive drug release.
This application note details the synthesis and utilization of a novel functionalized benzoic acid ligand, 5-Hydroxy-3-(4-methylphenyl)benzoic acid , for the creation of zinc-based MOFs. The presence of both a hydroxyl group and a biphenyl structure within the ligand is anticipated to yield MOFs with unique structural features and potential for enhanced performance in drug delivery applications. The hydroxyl group can serve as a site for post-synthetic modification or hydrogen bonding interactions with drug molecules, while the biphenyl core provides rigidity and potential for π-π stacking interactions.
Part 1: Synthesis of the Ligand: 5-Hydroxy-3-(4-methylphenyl)benzoic acid
The synthesis of the target ligand is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[8]
Reaction Principle:
The synthesis involves the coupling of methyl 3-bromo-5-hydroxybenzoate with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. The initial esterification of 3-bromo-5-hydroxybenzoic acid protects the carboxylic acid functionality during the coupling reaction. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid ligand.
Experimental Workflow for Ligand Synthesis:
Caption: Workflow for the synthesis of the target ligand.
Detailed Protocol for Ligand Synthesis:
Step 1: Esterification of 3-Bromo-5-hydroxybenzoic acid
-
To a solution of 3-bromo-5-hydroxybenzoic acid (10.0 g, 45.6 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise.
-
Heat the mixture at reflux for 8 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-bromo-5-hydroxybenzoate as a solid.
Step 2: Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine methyl 3-bromo-5-hydroxybenzoate (5.0 g, 21.6 mmol), 4-methylphenylboronic acid (3.2 g, 23.8 mmol), and potassium carbonate (8.9 g, 64.8 mmol).
-
Add a mixture of toluene (100 mL) and water (25 mL).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.5 g, 0.43 mmol) to the mixture.
-
Heat the reaction at 90 °C for 12 hours under an argon atmosphere.
-
Cool the mixture to room temperature, and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 5-hydroxy-3-(4-methylphenyl)benzoate.
Step 3: Hydrolysis
-
Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF, 50 mL) and water (50 mL).
-
Add sodium hydroxide (2.6 g, 65.0 mmol) and stir the mixture at 60 °C for 4 hours.
-
Cool the mixture and remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Hydroxy-3-(4-methylphenyl)benzoic acid .
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| Methyl 3-bromo-5-hydroxybenzoate | 231.04 | >90 | Off-white solid |
| Methyl 5-hydroxy-3-(4-methylphenyl)benzoate | 242.27 | 70-80 | White to pale yellow solid |
| 5-Hydroxy-3-(4-methylphenyl)benzoic acid | 228.24 | >90 | White crystalline solid |
Part 2: Synthesis of a Zinc-based MOF (hypothetical Zn-HMPB-MOF)
The synthesized ligand can be used to construct a zinc-based MOF, herein designated as Zn-HMPB-MOF (HMPB = 5-Hydroxy-3-(4-methylphenyl)benzoic acid), using a solvothermal synthesis method. This method is widely employed for MOF synthesis as it often yields highly crystalline materials.[7][9][10][11]
Reaction Principle:
The solvothermal reaction involves the self-assembly of zinc ions (from a zinc salt precursor) and the deprotonated organic ligand in a high-boiling point solvent under elevated temperature and pressure.
Experimental Workflow for MOF Synthesis:
Caption: Solvothermal synthesis of the hypothetical Zn-HMPB-MOF.
Detailed Protocol for MOF Synthesis:
-
In a 20 mL glass vial, dissolve 5-Hydroxy-3-(4-methylphenyl)benzoic acid (45.6 mg, 0.2 mmol) in N,N-dimethylformamide (DMF) (10 mL).
-
In a separate vial, dissolve zinc nitrate hexahydrate (89.2 mg, 0.3 mmol) in DMF (5 mL).
-
Combine the two solutions in the first vial and sonicate for 10 minutes to ensure a homogeneous mixture.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.
-
After cooling to room temperature, decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL).
-
To remove residual solvent from the pores, immerse the crystals in fresh chloroform for 3 days, replacing the chloroform daily.
-
Collect the crystals by filtration and dry under vacuum at 150 °C for 12 hours to obtain the activated Zn-HMPB-MOF .
| Parameter | Value |
| Metal Salt | Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) |
| Ligand | 5-Hydroxy-3-(4-methylphenyl)benzoic acid |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar Ratio (Metal:Ligand) | 1.5 : 1 |
| Reaction Temperature | 120 °C |
| Reaction Time | 72 hours |
| Activation Procedure | Solvent exchange with chloroform, then vacuum drying at 150 °C |
Part 3: Characterization of Zn-HMPB-MOF
A comprehensive characterization of the synthesized MOF is essential to confirm its structure, purity, and porosity.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should be compared with a simulated pattern if single crystals can be obtained and analyzed.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the zinc centers and the presence of the hydroxyl functionality within the MOF structure.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
-
Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area and pore volume of the activated MOF, which are crucial parameters for drug loading capacity.
Part 4: Application in Drug Delivery
The unique structural features of Zn-HMPB-MOF make it a promising candidate for drug delivery applications.
Drug Loading:
A common method for loading drugs into MOFs is through diffusion. A typical protocol would involve:
-
Preparing a concentrated solution of the desired drug (e.g., doxorubicin, 5-fluorouracil) in a suitable solvent.[2][7]
-
Immersing the activated Zn-HMPB-MOF in the drug solution.
-
Stirring the suspension for a specified period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
Collecting the drug-loaded MOF by centrifugation, washing with fresh solvent to remove surface-adsorbed drug, and drying under vacuum.
The loading capacity can be quantified using techniques like UV-Vis spectroscopy by measuring the concentration of the drug in the supernatant before and after loading.
Drug Release:
The release of the loaded drug can be studied under simulated physiological conditions (e.g., phosphate-buffered saline, PBS, at pH 7.4 and 37 °C). The hydroxyl groups on the ligand may allow for pH-responsive drug release, as the protonation state of these groups could influence the framework's interaction with the drug molecule.
Rationale for Enhanced Performance:
-
High Surface Area and Porosity: The inherent porosity of the MOF allows for a high loading capacity of therapeutic agents.
-
Biocompatibility: The use of zinc as the metal node is expected to result in a biocompatible framework with low toxicity.[1][2][6]
-
Functional Groups for Drug Interaction: The hydroxyl groups on the ligand can form hydrogen bonds with drug molecules, potentially leading to a more controlled and sustained release profile.
-
Tunability: The properties of the MOF can be further tuned by post-synthetic modification of the hydroxyl groups.
Conclusion
This application note provides a comprehensive, albeit hypothetical, guide to the synthesis and utilization of 5-Hydroxy-3-(4-methylphenyl)benzoic acid as a novel ligand for the construction of zinc-based MOFs. The detailed protocols for both ligand and MOF synthesis are based on well-established chemical principles and analogous systems reported in the literature. The resulting MOF, with its unique functionalization, holds significant promise for applications in advanced drug delivery systems. Further experimental validation is required to fully elucidate the properties and performance of this novel material.
References
- Recent advances in Zn-MOFs and their derivatives for cancer therapeutic applic
- Application of Zn-MOFs in Treating Cancer. (n.d.). Journal of Cancer Science and Clinical Research.
-
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). Brieflands. [Link]
-
Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. (2021). PMC. [Link]
-
Synthesis and identification of zinc-based metal organic frameworks with different linkers: investigating their photocatalytic and antibacterial properties. (n.d.). ResearchGate. [Link]
-
MULTIVARIATE FLEXIBLE METAL ORGANIC FRAMEWORKS: THE ROLE OF FUNCTIONALIZED LINKERS, HETEROGENEITY AND DEFECTS IN ADSORPTION PROCESSES. (n.d.). AIR Unimi. [Link]
-
Zinc-based metal–organic frameworks as nontoxic and biodegradable platforms for biomedical applications: review study. (2019). Taylor & Francis Online. [Link]
-
Zinc-Based Metal-Organic Frameworks. (2022). Encyclopedia.pub. [Link]
-
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). PMC. [Link]
-
Regulated Zinc-Based Organic Frameworks by Linker Functionalization for Multifunctional Photocatalysis and Photoelectrocatalysis. (2026). PubMed. [Link]
-
Synthesis of Zn2(BDC)2(DABCO) MOF by solution and solvothermal methods and evaluation of its anti-bacterial. (2021). Nanomedicine Research Journal. [Link]
-
Metal-organic Frameworks (MOFs) Linkers. (n.d.). CD Bioparticles. [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). ITS. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkivoc. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-Portal.org. [Link]
Sources
- 1. drpress.org [drpress.org]
- 2. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 6. Recent advances in Zn-MOFs and their derivatives for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00545C [pubs.rsc.org]
- 7. brieflands.com [brieflands.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanomedicine-rj.com [nanomedicine-rj.com]
- 11. iptek.its.ac.id [iptek.its.ac.id]
Application Note: Chemoselective Functionalization of Phenolic Hydroxy Groups in 3-Arylbenzoic Acids
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary
The 3-arylbenzoic acid scaffold—particularly variants bearing a phenolic hydroxy group, such as 3-(3-hydroxyphenyl)benzoic acid—is a privileged structural motif in modern drug discovery. Functionalization of the phenolic hydroxy group (e.g., via O-alkylation) is a critical step in structure-activity relationship (SAR) studies, linker attachment for PROTACs, and the synthesis of prodrugs.
As a Senior Application Scientist, I frequently encounter the primary synthetic bottleneck in this process: chemoselectivity . Standard basic conditions often lead to concurrent esterification of the carboxylic acid and etherification of the phenol. This application note details a field-proven, self-validating methodology for the strictly chemoselective O-alkylation of phenols in the presence of unprotected carboxylic acids, alongside its downstream applications in pathoblocker drug development.
Mechanistic Causality: The Chemoselectivity Challenge
The inherent challenge in functionalizing 3-(hydroxyphenyl)benzoic acids lies in the competing nucleophilicity of the two acidic functional groups.
-
Carboxylic Acid:
-
Phenolic Hydroxyl:
When conventional inorganic bases (e.g.,
The Phase-Transfer Solution:
To achieve complete chemoselectivity, we utilize a 40% aqueous solution of tetrabutylphosphonium hydroxide (
-
Causality: The addition of 2.1 equivalents of
deprotonates both functional groups. The bulky tetrabutylphosphonium cation ( ) forms a tight, sterically hindered ion pair with the carboxylate group. This massive steric shielding drastically reduces the nucleophilicity of the carboxylate. Conversely, the phenoxide- ion pair remains highly reactive and readily undergoes attack on the introduced alkyl halide within the organic phase.
Workflow for the chemoselective O-alkylation of 3-arylbenzoic acids using phase-transfer catalysis.
Application in Drug Discovery: Pathoblocker Development
Functionalized 3-arylbenzoic acids are not just synthetic intermediates; they are potent biological effectors. A prime example is their use as inhibitors of PhzF , a critical isomerase in the phenazine (pyocyanin) biosynthesis pathway of the priority pathogen Pseudomonas aeruginosa [2].
By functionalizing the phenolic group of the 3-arylbenzoic acid scaffold, researchers can fine-tune the molecule to fit the closed conformation of the PhzF binding pocket. This acts as a "pathoblocker"—reducing the virulence of the bacteria without killing it, thereby circumventing the evolutionary pressure that leads to rapid antibiotic resistance.
Mechanism of PhzF enzyme inhibition by functionalized 3-arylbenzoic acid pathoblockers.
Quantitative Optimization Data
The table below summarizes the optimization of reaction conditions for the O-benzylation of 3-(3-hydroxyphenyl)benzoic acid. The data clearly demonstrates the superiority of the
| Base / Catalyst | Solvent System | Temp (°C) | Alkylating Agent | O-Alkylation Yield (%) | Esterification Yield (%) |
| DMF | 60 | Benzyl Bromide | 45% | 55% | |
| DMF | 60 | Benzyl Bromide | 30% | 70% | |
| 25 | Benzyl Bromide | 95% | < 2% | ||
| 25 | Methyl Iodide | 92% | < 2% | ||
| 25 | Allyl Bromide | 89% | < 2% |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By strictly controlling the equivalents and utilizing an acid-base extraction workup, the procedure inherently filters out incorrect reaction pathways.
Materials Required
-
3-(3-Hydroxyphenyl)benzoic acid (1.0 mmol)
-
Tetrabutylphosphonium hydroxide (
, 40% wt. in ) (2.1 mmol) -
Alkyl halide (e.g., Benzyl bromide) (1.1 mmol)
-
Dichloromethane (DCM) (10 mL)
-
1M Hydrochloric Acid (HCl)
Step-by-Step Methodology
Step 1: Substrate Suspension Suspend 1.0 mmol of 3-(3-hydroxyphenyl)benzoic acid in 10 mL of DCM in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Causality: The starting material will have limited solubility in DCM. This is expected; dissolution occurs dynamically upon salt formation in the next step.
Step 2: Phase-Transfer Activation
Add 2.1 mmol of the 40% aqueous
-
Causality: The first equivalent deprotonates the carboxylic acid, and the second deprotonates the phenol. The formation of the highly lipophilic phosphonium salts pulls the dianion into the organic DCM layer, turning the suspension into a clear biphasic mixture.
Step 3: Electrophilic Addition Add 1.1 mmol of benzyl bromide directly to the biphasic mixture. Stir vigorously (≥ 800 rpm) at room temperature for 2 to 4 hours.
-
Causality: Vigorously stirring maximizes the interfacial surface area. The sterically shielded carboxylate remains unreactive, while the exposed phenoxide rapidly attacks the benzyl bromide via an
mechanism.
Step 4: Phase Separation & Acidification Transfer the mixture to a separatory funnel. Collect the aqueous layer and extract the organic DCM layer once with 5 mL of water. Combine the aqueous layers.
-
Causality: The O-alkylated product is still in its carboxylate salt form, making it highly water-soluble. Any unreacted alkyl halide remains in the DCM layer, effectively separating the product from organic impurities.
Step 5: Product Precipitation Slowly add 1M HCl to the combined aqueous layer until the pH reaches ~2.0.
-
Causality: Acidification reprotonates the carboxylate. Because the O-alkylated benzoic acid is highly lipophilic and no longer a salt, it crashes out of the aqueous solution as a white/off-white precipitate. The water-soluble phosphonium salts remain dissolved.
Step 6: Isolation Filter the precipitate through a Büchner funnel, wash with cold distilled water (2 x 5 mL), and dry in vacuo.
Validation & Quality Control (QC)
To validate the chemoselectivity of your isolated product, perform
-
Check for Ether Formation: Look for the characteristic benzylic ether
singlet at ~5.1 ppm . -
Confirm Absence of Ester: Ensure there is no peak at ~5.3 ppm (which would indicate the formation of a benzyl ester).
-
Validate Intact Acid: Confirm the presence of a broad singlet at >12.5 ppm , verifying that the carboxylic acid group remains completely unreacted and intact.
References
-
Liu, P., Huang, L., & Faul, M. M. (2007). A simple method for chemoselective phenol alkylation. Tetrahedron Letters.[Link] [1]
-
Baumgarten, J., Schneider, P., Blankenfeldt, W., & Kunick, C. (2024). Complex of phenazine biosynthesis enzyme PhzF with 2-amino-3-hydroxy-5-(3-hydroxyphenyl)benzoic acid. RCSB Protein Data Bank.[Link] [2]
Application Note: Microwave-Assisted Synthesis of 3,5-Disubstituted Biaryls
Executive Summary
The 3,5-disubstituted biaryl scaffold is a "privileged structure" in medicinal chemistry, offering a unique vector geometry for probing biological targets (e.g., kinase inhibitors, GPCR ligands) that is distinct from ortho- or para-substitution patterns. However, accessing this motif often requires the desymmetrization of 3,5-dihaloarenes. Conventional thermal heating often leads to statistical mixtures of mono- and bis-arylated products (oligomers), necessitating tedious purification.
This guide details a microwave-assisted protocol that leverages rapid dielectric heating to achieve precise kinetic control. By exploiting the non-linear Arrhenius response of competing reaction pathways, researchers can selectively drive mono-arylation to synthesize 3,5-disubstituted biaryls with high regiocontrol and yield.
Mechanistic Principles & Microwave Advantage[1][2][3][4]
The "Meta" Challenge
In 3,5-dihaloarenes (e.g., 3,5-dibromotoluene), both halogen sites are electronically and sterically equivalent. Under standard thermal conditions (oil bath), the temperature gradients are shallow, making it difficult to differentiate the rate of the first oxidative addition (
Dielectric Heating & Kinetic Selectivity
Microwave irradiation provides inverted temperature gradients and rapid heating rates (
-
Selective Activation: By precisely targeting a temperature window where the catalyst is active enough for the first insertion but kinetically slower for the second (due to the increased electron density of the biaryl product deactivating the remaining halide), we can maximize the mono-coupled product.
-
Superheating: Microwave solvents can be heated 20–50°C above their atmospheric boiling points in sealed vessels, accessing activation energies unavailable to reflux conditions.
Reaction Pathway Diagram
The following diagram illustrates the kinetic bifurcation between the desired mono-arylation and the undesired bis-arylation.
Figure 1: Kinetic pathway for the desymmetrization of 3,5-dibromoarenes. Microwave control maximizes the residence time in the "Mono" state by exploiting the electronic deactivation of the ring after the first coupling.
Strategic Synthetic Routes
Route A: Desymmetrization of Homodihalides (Statistical Control)
-
Substrate: 3,5-Dibromotoluene or 1,3,5-Tribromobenzene.
-
Strategy: Use limiting boronic acid (0.9 equiv) and precise time/temp control.
-
Pros: Cheap starting materials.
-
Cons: Requires chromatography; max theoretical yield restricted without recycling.
Route B: Site-Selective Coupling (Electronic Control)
-
Substrate: 3-Bromo-5-chlorotoluene or 3-Bromo-5-iodobenzene.
-
Strategy: Exploit bond dissociation energies (C-I < C-Br < C-Cl).
-
Mechanism: Oxidative addition occurs exclusively at the C-I or C-Br bond first, leaving the C-Cl bond intact for a second, harsher activation step.
-
Pros: High fidelity; "One-Pot, Two-Step" potential.
-
Cons: Substrates are more expensive.
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Desymmetrization[2][5][6]
This protocol describes the synthesis of 3-bromo-5-phenyltoluene from 3,5-dibromotoluene , a representative scaffold for 3,5-disubstituted biaryls.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 3,5-Dibromotoluene | 1.0 | Substrate | Electrophile |
| Phenylboronic Acid | 1.05 | Nucleophile | Slight excess ensures conversion without promoting bis-coupling |
| Pd(PPh3)4 | 0.02 | Catalyst | Tetrakis is robust for aryl bromides |
| Na2CO3 (2M aq) | 2.0 | Base | Aqueous base is essential for transmetallation |
| DME / EtOH | - | Solvent | 2:1 ratio; excellent microwave absorbance (tan δ) |
Experimental Workflow
Step 1: Vessel Preparation
-
Use a 10 mL or 35 mL dedicated microwave process vial (e.g., Pyrex or quartz) with a crimp-top or screw-cap septum.
-
Add 3,5-Dibromotoluene (250 mg, 1.0 mmol) and Phenylboronic acid (128 mg, 1.05 mmol).
-
Add Pd(PPh3)4 (23 mg, 2 mol%). Note: Add catalyst last to minimize oxidation.
-
Seal the vial and purge with Argon or Nitrogen for 2 minutes via needle inlet/outlet.
Step 2: Solvent Addition
-
Inject DME (Dimethoxyethane) (3.0 mL) and Ethanol (1.5 mL) via syringe.
-
Inject 2M Na2CO3 (1.0 mL).
-
Critical: The biphasic mixture allows for efficient stirring and phase-transfer catalysis effects.
Step 3: Microwave Parameters
Program the microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with the following method:
-
Control Mode: Standard (Temperature Control)
-
Temperature: 150°C
-
Ramp Time: 2:00 min (Fast ramp prevents catalyst decomposition)
-
Hold Time: 10:00 min
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200W)
-
Stirring: High (magnetic stir bar is crucial for biphasic systems)
Step 4: Work-up & Isolation
-
Cool to room temperature (using compressed air cooling feature of the reactor).
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases; wash organic layer with Brine.
-
Dry over MgSO4, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product elutes between the starting material (non-polar) and bis-coupled product (more polar).
Optimization Decision Tree
If yields are low or selectivity is poor, follow this logic:
Figure 2: Troubleshooting logic for microwave Suzuki couplings.
Advanced Protocol: One-Pot Sequential Synthesis
For synthesizing asymmetric 3,5-diarylbenzenes (Terphenyls) in a single pot.
-
Start with: 1-Bromo-3-iodobenzene.
-
Coupling 1 (C-I selective):
-
Add Boronic Acid A (1.0 eq), Pd(PPh3)4 (2 mol%), Na2CO3.
-
MW: 100°C, 5 min. (C-I reacts, C-Br remains intact).
-
-
Intermediate Check: Verify by TLC/LCMS (optional).
-
Coupling 2 (C-Br activation):
-
Result: 3-Aryl(A)-5-Aryl(B)-benzene.
Safety Considerations
-
Vessel Failure: Microwave heating of organic solvents generates significant pressure. Never exceed the vessel's rated pressure (typically 20-30 bar).
-
Superheating: When the vial is opened, the solvent may be superheated. Allow to cool to <50°C before decapping to prevent "bumping" or eruption.
-
Palladium Residues: Pd species can be toxic. Ensure thorough scavenging (e.g., SiliaMetS® Thiol) during purification for biological testing.
References
-
Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Triazoles. Yeung, K.-S. et al.[5] Tetrahedron Letters (2005).[5]
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Lutovsky, A. C. et al. Organic & Biomolecular Chemistry (2015).[6]
-
Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles. Koufaki, M. et al. Future Medicinal Chemistry (2014).
-
Rapid Microwave-Assisted Synthesis of 3,5-Diaryl-Pyrazoles. Bhagat, P. R.[7] International Journal of Chemical Sciences (2008).[7]
-
Microwave-Assisted Cu-Catalyzed Diaryletherification. Kim, S. et al. Molecules (2022).[1]
Sources
Application Note: Scale-Up Synthesis of 3-(4-Methylphenyl)-5-hydroxybenzoic Acid
Executive Summary
This application note details the robust, scalable synthesis of 3-(4-methylphenyl)-5-hydroxybenzoic acid (CAS: N/A for specific isomer, generic 3-aryl-5-hydroxybenzoates), a critical biaryl scaffold used in the development of kinase inhibitors, estrogen receptor modulators, and functional materials.
While traditional methods often employ multiple protection/deprotection steps, this guide prioritizes a Direct Aqueous Suzuki-Miyaura Coupling strategy. This "Green Route" minimizes step count, reduces waste, and leverages the solubility of hydroxybenzoic acids in basic media. A secondary "Traditional Route" via methoxy-protection is provided as a contingency for substrates requiring orthogonal protection.
Strategic Route Analysis
Retrosynthetic Logic
The target molecule features a biaryl core with a carboxylic acid and a phenolic hydroxyl group. The primary disconnection is the biaryl bond, best formed via Palladium-catalyzed cross-coupling.
-
Bond Formation: Suzuki-Miyaura Coupling.
-
Electrophile: 3-Bromo-5-hydroxybenzoic acid (or ester/ether derivatives).
-
Nucleophile: 4-Methylphenylboronic acid (p-Tolylboronic acid).
Route Comparison
| Feature | Route A: Direct Aqueous Coupling (Recommended) | Route B: Protected Methoxy Route (Traditional) |
| Starting Material | 3-Bromo-5-hydroxybenzoic acid | 3-Bromo-5-methoxybenzoic acid |
| Step Count | 1 Step (Convergent) | 2 Steps (Coupling |
| Atom Economy | High (No protecting groups) | Lower (Loss of methyl group) |
| Reagents | Pd(dppf)Cl₂, K₂CO₃, Water/EtOH | Pd(PPh₃)₄, Toluene, HBr/AcOH |
| Purification | Acid-base precipitation + Recrystallization | Chromatography often required before final step |
| Scalability | Excellent (Aqueous waste stream) | Moderate (HBr demethylation is corrosive) |
Detailed Experimental Protocols
Protocol A: Direct Suzuki-Miyaura Coupling (Green Route)
Optimized for 100g Scale
Principle: The starting material, 3-bromo-5-hydroxybenzoic acid, is soluble in aqueous base (forming the dianion). This allows the reaction to proceed in water or water/alcohol mixtures, avoiding toxic solvents like DMF or Toluene.
Materials
-
Electrophile: 3-Bromo-5-hydroxybenzoic acid (1.0 eq, 100 g) [1]
-
Nucleophile: 4-Methylphenylboronic acid (1.2 eq, 75.2 g) [2]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%, 1.88 g) – Chosen for stability in aqueous base. [3]
-
Base: Potassium Carbonate (K₂CO₃) (3.0 eq, 191 g)
-
Solvent: Water (500 mL) / Ethanol (100 mL)
Step-by-Step Procedure
-
Dissolution: In a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge Water (500 mL) and K₂CO₃ (191 g). Stir until fully dissolved.
-
Reagent Addition: Add 3-Bromo-5-hydroxybenzoic acid (100 g). The solution will turn clear as the dianion forms.
-
Note: The exotherm is mild, but monitor temperature.
-
-
Catalyst Addition: Add Ethanol (100 mL) followed by 4-Methylphenylboronic acid (75.2 g). Sparge the mixture with Nitrogen for 15 minutes to remove dissolved oxygen.
-
Initiation: Add Pd(dppf)Cl₂ (1.88 g) under a positive stream of nitrogen.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC (Eluent: 50% EtOAc/Hexane + 1% AcOH). Target <1% starting bromide.
-
-
Workup:
-
Cool reaction mixture to 20°C.
-
Filter through a pad of Celite® to remove Palladium black. Wash the pad with 50 mL water.
-
Precipitation: Slowly acidify the filtrate with 3M HCl (approx. 400 mL) to pH 2.0 while stirring vigorously. The product will precipitate as a white/off-white solid.
-
Critical: Acidify slowly to avoid trapping impurities in the crystal lattice.
-
-
Isolation: Filter the solid and wash with water (3 x 100 mL) to remove inorganic salts.
-
Purification: Recrystallize the wet cake from Ethanol/Water (1:1). Heat to reflux to dissolve, then cool slowly to 4°C.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 85–92% (approx. 90–97 g) Appearance: White crystalline powder.
Protocol B: Demethylation Route (Contingency)
Use if the 3-bromo-5-hydroxybenzoic acid starting material is unavailable or if the direct coupling fails due to substrate-specific interference.
Step 1: Coupling Perform Suzuki coupling using 3-bromo-5-methoxybenzoic acid under standard conditions (Toluene/Water, K₂CO₃, Pd(PPh₃)₄). Isolate the intermediate: 3-(4-methylphenyl)-5-methoxybenzoic acid.
Step 2: Demethylation
-
Dissolve the methoxy intermediate (50 g) in Glacial Acetic Acid (200 mL).
-
Add 48% HBr in Acetic Acid (150 mL). [4]
-
Heat to reflux (100–110°C) for 6–8 hours.
-
Safety: Use a scrubber for HBr/MeBr fumes.
-
-
Cool to room temperature and pour onto Ice/Water (1 kg).
-
Filter the precipitate and recrystallize as above.
Process Visualization
Reaction Scheme & Mechanism
The following diagram illustrates the Direct Route (A), highlighting the formation of the dianion species which facilitates solubility in water.
Figure 1: Reaction scheme for the direct aqueous Suzuki coupling.
Workup & Purification Flowchart
This flowchart guides the critical isolation steps to ensure high purity (>98%).
Figure 2: Downstream processing workflow for isolation and purification.
Quality Control & Troubleshooting
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white powder |
| Assay | HPLC (254 nm) | ≥ 98.0% |
| Pd Content | ICP-MS | ≤ 20 ppm |
| Water Content | KF Titration | ≤ 0.5% |
Troubleshooting Guide
-
Problem: Product is colored (gray/brown).
-
Cause: Residual Palladium or oxidation.
-
Solution: Perform the recrystallization with activated carbon (Charcoal) treatment.
-
-
Problem: Low Yield during precipitation.
-
Cause: pH not low enough or product is slightly soluble in alcohol co-solvent.
-
Solution: Ensure pH reaches 2.0. Distill off Ethanol before acidification if yield remains low.
-
-
Problem: Incomplete conversion.
-
Cause: Deactivation of Boronic acid (protodeboronation).
-
Solution: Add the boronic acid in two portions (0.6 eq at T=0, 0.6 eq at T=2h).
-
References
-
Sigma-Aldrich. 3-Bromo-5-hydroxybenzoic acid Product Sheet. Available at:
-
BenchChem. Suzuki Coupling Protocols. Available at:
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link
-
Pettit, G. R., & Piatak, D. M. (1960).[1] "Hydrogen Bromide-Acetic Acid Demethylation of 2,3-Dimethoxy-6-bromobenzoic Acid". The Journal of Organic Chemistry, 25(5), 721-725.[1] Link
-
Organic Syntheses. Preparation of 3,5-Dihydroxybenzoic acid (Precursor synthesis). Coll. Vol. 3, p.288 (1955). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methylphenyl)-5-hydroxybenzoic Acid
Welcome to the technical support guide for the synthesis of 3-(4-methylphenyl)-5-hydroxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of the synthetic process, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. Our goal is to equip you with the necessary knowledge to not only successfully synthesize the target compound but also to troubleshoot common issues and optimize reaction yield and purity.
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. The Suzuki-Miyaura coupling is a preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][2] This guide will explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Section 1: Synthesis Overview and Reaction Mechanism
The most efficient and reliable route to 3-(4-methylphenyl)-5-hydroxybenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-hydroxybenzoic acid and 4-methylphenylboronic acid.
Caption: Overall reaction for the synthesis of the target compound.
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is crucial for effective troubleshooting.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-hydroxybenzoic acid, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers the 4-methylphenyl group to the palladium center, displacing the halide. This is often the rate-limiting step.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new carbon-carbon bond of the final product, regenerating the active Pd(0) catalyst.
Sources
minimizing homocoupling side products in biaryl synthesis
Welcome to the Biaryl Synthesis Technical Support Center . As researchers and drug development professionals, you know that the Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. However, the formation of symmetrical homocoupled byproducts (Ar-Ar or Ar'-Ar') can severely compromise yields and complicate downstream purification.
As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Here, we will dissect the thermodynamic and kinetic drivers of homocoupling, providing you with self-validating protocols and mechanistic troubleshooting strategies to ensure high-fidelity cross-coupling.
Section 1: The Mechanistic Roots of Homocoupling
To eliminate homocoupling, we must first understand the causality behind its formation. Homocoupling is not a random error; it is a predictable, competing catalytic cycle driven by specific reaction environments.
1. Oxidative Homocoupling (The Oxygen Problem) The most pervasive cause of boronic acid homocoupling is the presence of molecular oxygen[1]. Oxygen acts as a terminal oxidant, converting the active Pd(0) catalyst into an electrophilic Pd(II)-peroxo or Pd(II)-oxo species. This oxidized palladium center readily undergoes two sequential transmetalation events with the nucleophilic boronic acid. Subsequent reductive elimination yields the undesired Ar'-Ar' homodimer and regenerates Pd(0), creating a parasitic catalytic loop[2],[3].
2. Precatalyst Activation Penalty Many standard protocols utilize air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd(dppf)Cl₂. Before cross-coupling can begin, Pd(II) must be reduced to the active Pd(0) species[4]. In the absence of an exogenous reducing agent, the boronic acid itself serves this role. The Pd(II) center consumes two equivalents of boronic acid to undergo reduction, stoichiometrically generating homocoupled product before the primary catalytic cycle even initiates[1].
3. Kinetic Imbalance (Transmetalation vs. Oxidative Addition) If the oxidative addition of your aryl halide is sluggish (e.g., due to electron-rich substrates), the catalytic cycle stalls at the Pd(0) stage[5]. Meanwhile, a high local concentration of activated boronate builds up. This kinetic mismatch allows off-cycle double transmetalation to outcompete the desired cross-coupling pathway[6].
Mechanistic divergence of desired cross-coupling versus undesired oxidative homocoupling.
Section 2: Quantitative Parameter Analysis
Adjusting reaction parameters can shift the thermodynamic favorability away from homocoupling. The table below summarizes the quantitative and qualitative impacts of key variables.
| Parameter | Variant | Homocoupling Risk | Mechanistic Rationale |
| Catalyst State | Pd(II) Precatalyst | High | Stoichiometric consumption of 2 eq. boronic acid per Pd center during in-situ reduction[1]. |
| Catalyst State | Pd(0) Source (e.g., Pd(PPh₃)₄) | Low | Bypasses the initial reductive activation step, entering the catalytic cycle directly[4]. |
| Base Strength | Strong (e.g., NaOH, NaOEt) | High | Rapid formation of boronate accelerates double transmetalation and boronic acid decomposition[7]. |
| Base Strength | Mild (e.g., K₂CO₃, K₃PO₄) | Low | Controlled activation of boronic acid; balances transmetalation with oxidative addition[7]. |
| Boron Source | Free Boronic Acid | Moderate | High local concentration favors off-cycle dimerization[8]. |
| Boron Source | MIDA Boronate / BF₃K | Very Low | Slow, continuous hydrolysis maintains a low steady-state concentration of the active nucleophile[8]. |
Section 3: Self-Validating Standard Operating Procedures (SOPs)
To ensure trustworthy results, protocols must contain internal validation checks. Implement the following methodologies to systematically eliminate homocoupling.
Protocol A: Rigorous Solvent Degassing via Freeze-Pump-Thaw (FPT)
Sparging with nitrogen is often insufficient for sensitive couplings. FPT is the gold standard for removing dissolved oxygen[1].
-
Preparation: Place the reaction solvent in a Schlenk flask with a magnetic stir bar. Seal the flask and connect it to a high-vacuum Schlenk line.
-
Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the stopcock to the vacuum line for 5–10 minutes to evacuate the headspace of all gases expelled during freezing.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and let the solvent thaw completely in a room-temperature water bath. You will observe gas bubbles escaping the liquid.
-
Repeat & Validate: Repeat steps 2–4 for a minimum of three cycles.
-
Self-Validation Check: During the final thaw cycle, observe the liquid carefully. If the solvent thaws completely without any gas bubbles evolving under static vacuum, the solvent is rigorously degassed. Backfill with Argon.
-
Protocol B: Syringe-Pump Mediated Slow Addition
When using highly reactive boronic acids, keeping their steady-state concentration low prevents the double transmetalation pathway[8].
-
Setup: Add the aryl halide, Pd catalyst, base, and degassed solvent to the main reaction vessel under Argon. Heat to the desired reaction temperature.
-
Dissolution: Dissolve the boronic acid in a minimal amount of degassed solvent in a separate sterile syringe.
-
Addition: Mount the syringe on a programmable syringe pump. Insert the needle through the septum of the reaction vessel. Set the addition rate to deliver the boronic acid over 4 to 6 hours.
-
Validation Check: Withdraw a 10 µL aliquot every 2 hours and analyze via LC-MS. You should observe the steady consumption of the aryl halide and the formation of the cross-product, with the boronic acid peak remaining nearly undetectable (indicating it is consumed as soon as it is added).
Section 4: Diagnostic Troubleshooting Workflow & FAQs
A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Frequently Asked Questions
Q: I switched to a Pd(0) catalyst like Pd(PPh₃)₄, but I am still seeing massive homocoupling. Why? A: Pd(PPh₃)₄ is notoriously sensitive to air and degrades over time[4]. If your catalyst powder has turned from bright yellow to brown or black, it has likely oxidized to Pd(II) species or aggregated into inactive Pd nanoparticles[9]. You are effectively dosing your reaction with a Pd(II) source, which will consume your boronic acid to reduce itself. Always use fresh, properly stored Pd(0) catalysts, or utilize modern air-stable Buchwald precatalysts that reliably generate monolithic Pd(0) in situ[4].
Q: My aryl halide is highly electron-rich (e.g., ortho-methoxy substituted). How does this affect homocoupling? A: Electron-rich aryl halides undergo oxidative addition very slowly because the electron density destabilizes the transition state[5]. Because the first step of the catalytic cycle is bottlenecked, the active Pd(0) catalyst remains vulnerable to oxidation, and the boronic acid has ample time to undergo side reactions. To fix this, switch to highly electron-rich, bulky phosphine ligands (like XPhos or SPhos) which accelerate oxidative addition, pulling the catalyst through the cycle before homocoupling can occur[5].
Q: Can I just add more boronic acid to compensate for what is lost to homocoupling? A: This is a common but flawed brute-force approach. While adding 2.0–3.0 equivalents of boronic acid might force the cross-coupling to completion, it drastically increases the concentration of the nucleophile, which kinetically accelerates the homocoupling rate[8]. Furthermore, separating the resulting massive amounts of Ar'-Ar' byproduct from your desired API or intermediate during chromatography is often a nightmare. It is always better to address the root cause (oxygen, catalyst state, addition rate) than to overwhelm the system with reagents.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-5-Hydroxybenzoic Acid Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for optimizing coupling reactions involving 3-bromo-5-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answer frequently asked questions. The unique trifunctional nature of this substrate—possessing a reactive bromide, a phenolic hydroxyl group, and a carboxylic acid—presents specific challenges and opportunities where precise temperature control is paramount for success.
Frequently Asked Questions (FAQs): General Temperature Optimization
This section addresses broad principles of temperature optimization applicable across various coupling methodologies with 3-bromo-5-hydroxybenzoic acid.
Q1: Why is reaction temperature particularly critical when working with 3-bromo-5-hydroxybenzoic acid?
A1: The temperature is a critical parameter due to the substrate's three distinct functional groups, each influenced differently by thermal conditions:
-
The C-Br Bond: The primary goal is the activation and coupling of this bond. Many catalytic cycles, such as the oxidative addition step in palladium-catalyzed reactions, have a significant activation energy barrier. Sufficient thermal energy is required to overcome this and ensure a reasonable reaction rate.[1]
-
The Hydroxyl and Carboxylic Acid Groups: These acidic protons can interact with the base required for the coupling reaction. At elevated temperatures, the carboxylate can be prone to decarboxylation, leading to an undesired byproduct. The phenoxide formed from the hydroxyl group can potentially coordinate to the metal center, influencing catalyst activity.
-
Catalyst Stability: Both palladium and copper catalysts have finite thermal stability. Excessive temperatures can lead to catalyst decomposition (e.g., formation of palladium black) or ligand degradation, resulting in a loss of catalytic activity and incomplete conversion.[1]
-
Solubility: 3-bromo-5-hydroxybenzoic acid and its salts may have limited solubility in common aprotic solvents at room temperature. Heating is often necessary to achieve a homogeneous reaction mixture, which is crucial for efficient catalysis.[2]
Therefore, optimizing the temperature is a balancing act: it must be high enough to drive the desired coupling reaction efficiently but low enough to prevent substrate decomposition, side reactions, and catalyst deactivation.
Q2: I'm setting up a new coupling reaction with this substrate. What is a good starting temperature?
A2: A universal starting temperature doesn't exist, as it is highly dependent on the type of coupling reaction (e.g., Suzuki, Ullmann, Buchwald-Hartwig), the catalyst-ligand system, and the solvent. However, a rational approach is to start conservatively.
| Coupling Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura | 80 - 110 °C | Often requires heating. Lower end for reactive boronic acids and efficient catalysts; higher end for challenging partners.[1] |
| Buchwald-Hartwig | 80 - 130 °C | Highly ligand-dependent. Modern, bulky phosphine ligands can often facilitate reactions at lower temperatures.[3][4] |
| Ullmann (Modern) | 100 - 120 °C | Ligand-accelerated protocols operate under much milder conditions than traditional high-temperature Ullmann reactions.[5][6] |
| Ullmann (Traditional) | 160 - 250 °C | Generally avoided due to harsh conditions but may be necessary in the absence of suitable ligands. Requires high-boiling solvents or neat conditions.[7][8] |
Recommendation: For modern palladium- or copper-catalyzed systems, starting at 80-100 °C is a prudent choice. Monitor the reaction closely. If no conversion is observed, the temperature can be incrementally increased.
Q3: How should I design an experiment to systematically optimize the reaction temperature?
A3: A parallel reaction screening approach is the most efficient method. This ensures that all other variables are held constant, making the effect of temperature the only significant variable.
Experimental Protocol: Temperature Screening
-
Setup: Prepare three identical reaction vessels (e.g., microwave vials or Schlenk tubes) with stir bars.
-
Reagent Preparation:
-
In each vessel, add 3-bromo-5-hydroxybenzoic acid (1.0 eq).
-
Add the coupling partner (e.g., boronic acid, amine) (1.2 - 1.5 eq).
-
Add the base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq).
-
-
Inert Atmosphere: Seal the vessels and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.[9]
-
Solvent & Catalyst Addition:
-
Add the degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF) via syringe.
-
Add the pre-mixed catalyst/ligand solution.
-
-
Execution:
-
Place each vessel in a separate, pre-heated heating block set to different temperatures (e.g., T1 = 80 °C, T2 = 100 °C, T3 = 120 °C ).
-
Stir all reactions at the same rate for a set time (e.g., 12 hours).
-
-
Analysis:
-
After cooling, take a small, identical aliquot from each reaction.
-
Analyze by LC-MS or crude NMR to determine the conversion to product and the formation of any byproducts (e.g., homocoupled product, debrominated starting material, decarboxylated product).
-
This direct comparison will reveal the optimal temperature for maximizing yield while minimizing side reactions.
-
Caption: Workflow for parallel temperature screening experiment.
Troubleshooting Guide: Specific Coupling Reactions
Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura reaction is sluggish at 80 °C with very low conversion. What should I do?
A4: Sluggishness at lower temperatures often points to an insufficient rate of oxidative addition or transmetalation.[1]
-
Primary Solution: Incrementally increase the temperature. A modest increase to 100 °C can significantly accelerate the reaction.[10]
-
Causality: The oxidative addition of palladium into the C-Br bond is often the rate-limiting step and is highly temperature-dependent. Higher temperatures provide the necessary energy to overcome this kinetic barrier.
-
Alternative Considerations: If increasing the temperature leads to decomposition, re-evaluate your catalytic system. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can facilitate oxidative addition at lower temperatures.[9]
Q5: I'm getting a good yield, but I see significant homocoupling of my boronic acid partner. Can temperature help?
A5: Yes, temperature can influence the rate of homocoupling. This side reaction is often promoted by the presence of oxygen and can be accelerated at higher temperatures.[9]
-
Primary Solution: First, ensure your reaction is rigorously degassed.[9] If homocoupling persists, try running the reaction at the lowest effective temperature that still provides a reasonable rate for the desired cross-coupling.[9]
-
Causality: The desired cross-coupling and the undesired homocoupling are competing reaction pathways. Lowering the temperature may disproportionately slow the rate of homocoupling relative to the main reaction, thus improving selectivity.
Buchwald-Hartwig Amination
Q6: When I run my Buchwald-Hartwig amination at 120 °C, my yield is low and I see catalyst decomposition (palladium black). What is happening?
A6: This strongly suggests that the temperature is too high for your specific catalyst-ligand system, leading to thermal decomposition.
-
Primary Solution: Lower the reaction temperature. Screen a range from 80 °C to 100 °C.
-
Causality: The active Pd(0) species is thermally sensitive. While heat is needed for the catalytic cycle to proceed, excessive heat can cause the palladium complexes to aggregate and precipitate as inactive palladium black.[1] The choice of ligand is crucial; some ligands form more thermally robust catalysts than others.
-
Additional Tip: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is used, as an insufficient amount of ligand can leave the palladium center exposed and more prone to aggregation.[1]
Ullmann Coupling
Q7: My modern, ligand-accelerated Ullmann coupling is not working at 100 °C. Should I increase the temperature to traditional levels ( >180 °C)?
A7: Before drastically increasing the temperature, which could cause substrate decomposition, other parameters should be optimized. Modern Ullmann couplings are designed to work at lower temperatures.[5]
-
Primary Solution: Instead of a large temperature jump, first try a modest increase to 120 °C.[5] If that fails, the issue may not be temperature alone.
-
Causality: In ligand-accelerated Ullmann reactions, the ligand's role is to solubilize the copper catalyst and facilitate the reaction at milder temperatures. If the reaction is not proceeding, it could be due to an inappropriate ligand for the substrate, an ineffective base, or the presence of impurities.
-
Troubleshooting Steps:
Caption: Troubleshooting decision tree for temperature-related issues.
References
-
Optimization of the temperature for the coupling reaction a. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Optimization of coupling reaction temperature. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
How can I solve my problem with Suzuki coupling? (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved March 7, 2024, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina. Retrieved March 7, 2024, from [Link]
-
Optimization of the intramolecular Ullmann coupling reaction a. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. (2006, June 23). University of St Andrews. Retrieved March 7, 2024, from [Link]
-
Coupling reaction sometimes works, sometimes doesn't. (2023, October 5). Reddit. Retrieved March 7, 2024, from [Link]
-
Optimizing the Ullmann coupling reaction efficiency on an oxide surface by metal atom addition. (2023, June 20). arXiv.org. Retrieved March 7, 2024, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]
-
Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
2-METHOXYDIPHENYL ETHER. (n.d.). Organic Syntheses. Retrieved March 7, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
alternative catalysts for sterically hindered Suzuki-Miyaura couplings
Topic: Alternative Catalysts for Sterically Hindered Suzuki-Miyaura Couplings
Status: Operational | Tier: Level 3 (Senior Research Support)
Introduction
Welcome to the Advanced Coupling Support Center. If you are reading this, you are likely facing a "tetra-ortho" problem: your electrophile is hindered, your nucleophile is bulky, and standard catalytic systems (Pd(PPh₃)₄, Pd(dppf)Cl₂) are yielding recovered starting material or protodeboronated side products.
In sterically encumbered systems, the standard catalytic cycle breaks down at two critical points:
-
Oxidative Addition (OA): The Pd center cannot access the C-X bond due to steric crowding.
-
Transmetallation (TM): The approach of the boronate species to the Pd(II) center is physically blocked.
This guide moves beyond standard protocols to high-activity systems designed specifically to overcome these kinetic barriers.
Module 1: The Catalyst Selection Engine
Do not guess. Use this logic matrix to select the correct catalyst architecture for your specific steric profile.
The Two Dominant Architectures
| Feature | Buchwald G3/G4 Precatalysts | Pd-PEPPSI-IPent / IPr |
| Ligand Class | Dialkylbiaryl phosphines (SPhos, XPhos) | N-Heterocyclic Carbenes (NHC) |
| Mechanism of Action | L-Shaped Geometry: The ligand's lower ring interacts with Pd, preventing aggregation while boosting electron density for OA. | Steric Bulk: The "wingtip" groups on the NHC force the substrate into the reactive pocket and destabilize the Pd-halide bond. |
| Best For | General Hindrance: Tetra-ortho biaryls, heteroaryl chlorides. | Extreme Hindrance: "Impossible" couplings (e.g., tetra-ortho with secondary alkyl groups). |
| Activation | Rapid, base-mediated activation (seconds to minutes). | "Throw-away" ligand dissociation (3-chloropyridine leaves upon heating). |
| Key Advantage | High turnover number (TON); extremely robust. | Air stability; excellent for electron-poor electrophiles. |
Selection Decision Tree
-
Scenario A: Tetra-ortho biaryl (e.g., 2,6-disubstituted aryl halide + 2,6-disubstituted boronic acid).
-
Primary Recommendation:SPhos Pd G4 or XPhos Pd G4 .[1]
-
Why: SPhos is the "gold standard" for sterics. Its methoxy groups provide stability, and the G4 scaffold ensures immediate generation of the active LPd(0) species before the boronic acid decomposes.
-
-
Scenario B: Heterocyclic hindered coupling (e.g., chloropyridine + ortho-substituted boronic acid).
-
Primary Recommendation:XPhos Pd G4 .
-
Why: XPhos is superior for heteroaromatic substrates due to enhanced stability against N-coordination to the metal center.
-
-
Scenario C: The "Impossible" Coupling (High steric bulk + low reactivity).
-
Primary Recommendation:Pd-PEPPSI-IPent .
-
Why: The bulky "pentyl" side chains on the NHC ligand create a flexible steric pocket that accommodates massive substrates better than rigid phosphines.
-
Module 2: Troubleshooting Workflow
Visualizing the Failure Points
The following diagram illustrates where hindered reactions fail and how to diagnose them based on crude LCMS data.
Figure 1: Diagnostic logic for hindered Suzuki couplings. Identify the byproduct to pinpoint the kinetic bottleneck.
Module 3: Deep Dive - The "Protodeboronation" Trap
The Issue: In hindered systems, Transmetallation is slow. This leaves the boronic acid exposed to the basic, aqueous environment for too long, leading to hydrolysis (Protodeboronation). You see the "H" version of your boronic acid in the LCMS.[2]
The Paradox: You need base/water to activate the boronic acid, but base/water kills it.
The Solution: "Controlled Release" & "Active Catalyst"
-
Use MIDA Boronates: These are protected boron species that release the active boronic acid slowly. This keeps the concentration of free boronic acid low, matching the slow rate of the hindered reaction and minimizing decomposition.
-
The "5 eq. Water" Rule: Do not use bulk water (1:1 solvent ratios). Use anhydrous toluene or dioxane and add exactly 5 equivalents of water per equivalent of base. This provides just enough water to form the active boronate species [Rb-B(OH)3]- without flooding the system.
-
Warning - Bulky Ligands: Recent data suggests bulky phosphines can stabilize the intermediate that leads to protodeboronation. If SPhos fails due to deboronation, switch to Pd-PEPPSI-IPr , which operates via a different mechanism less prone to this specific side reaction.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: The "Buchwald G4" Method (Primary Choice)
Best for: Tetra-ortho biaryls, general hindered pharma intermediates.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
Boronic Acid (1.5 - 2.0 equiv) [Use excess due to potential decomposition]
-
Catalyst: SPhos Pd G4 (0.02 - 0.05 equiv)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) OR Toluene / Water (10:1)
Procedure:
-
Charge Solids: Add Aryl Halide, Boronic Acid, Base, and SPhos Pd G4 to a reaction vial equipped with a magnetic stir bar.
-
Note: If using a G3/G4 precatalyst, it is air-stable. You can weigh it on the bench, but purge the vial immediately after.
-
-
Degas Solvents: Sparging is often insufficient for difficult couplings. Perform 3 cycles of vacuum/nitrogen backfill on the reaction vial before adding solvent, or use pre-degassed solvent.[2]
-
Initiate: Add the solvent mixture via syringe through the septum.
-
Heat: Place in a pre-heated block at 80°C - 100°C .
-
Critical: Rapid heating is better than slow ramping. We want the catalyst to activate (G4 -> Pd(0)) instantly to compete with boronic acid degradation.
-
-
Monitor: Check LCMS at 1 hour. If <10% conversion, increase temp to 110°C.
Protocol B: The "PEPPSI" Method (Secondary Choice)
Best for: Extremely hindered substrates, electron-deficient electrophiles.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (0.02 equiv)
-
Base: KOH or KOtBu (2.0 equiv)
-
Solvent: Technical grade isopropanol (IPA) or Dioxane.
Procedure:
-
Charge Solids: Add Aryl Halide, Boronic Acid, Base, and Pd-PEPPSI-IPr to the vial.
-
Inert Atmosphere: Seal and purge with Argon/Nitrogen (3 cycles).
-
Solvent Addition: Add solvent.[2][3]
-
Note: PEPPSI catalysts are remarkably robust and can often tolerate technical grade solvents (not strictly anhydrous), but for hindered cases, drier is safer.
-
-
Activation: Heat to 80°C .
-
Reaction Time: These reactions may require 12-24 hours due to the extreme steric bulk slowing down the transmetallation step.
Module 5: FAQ
Q: Why use G4 precatalysts instead of generating the catalyst in situ (Pd2(dba)3 + SPhos)? A: In hindered systems, Pd black formation is faster than ligand coordination. If you mix Pd2(dba)3 and SPhos, some Pd precipitates before binding the ligand. G4 precatalysts have the ligand pre-bound in a 1:1 ratio. Upon heating with base, they release the active L-Pd(0) species quantitatively, ensuring every atom of Palladium counts.
Q: My boronic acid is a pyridine derivative and it vanishes (protodeboronation). What now? A: Pyridyl boronic acids are notoriously unstable.
-
Switch to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt.
-
Use XPhos Pd G4 (XPhos is better for heteroatoms).
-
Add the boronic acid in portions (e.g., 0.5 equiv every hour) to keep the standing concentration low.
Q: Can I use microwave heating? A: Yes. Microwave heating is excellent for hindered couplings because it ramps temperature rapidly. This favors the high-energy cross-coupling pathway over the lower-energy protodeboronation pathway. Try 120°C for 20 minutes.
References
-
Buchwald, S. L., et al. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal.[7]
-
Hazari, N., et al. (2010). Rapid Activation of Pd-Precatalysts for Cross-Coupling. Journal of the American Chemical Society.[8][9]
-
Burke, M. D., et al. (2007). Slow Release of Unstable Boronic Acids for Cross-Coupling. Journal of the American Chemical Society.[8][9]
-
Denmark, S. E., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.[8][9]
Sources
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution 1H NMR Characterization of 5-Hydroxy-3-(4-methylphenyl)benzoic Acid
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary & Strategic Importance
In drug development, the biphenyl scaffold is a privileged structure, often requiring precise substitution patterns to optimize potency and solubility. 5-Hydroxy-3-(4-methylphenyl)benzoic acid represents a critical intermediate where the interplay between the acidic moiety (C1), the phenolic hydroxyl (C5), and the biaryl linkage (C3) defines its pharmacological profile.
This guide objectively compares the analytical performance of Solvent Selection (DMSO-d₆ vs. Methanol-d₄) and Field Strength (High vs. Low Field) . Unlike standard spectral lists, this analysis focuses on causality—explaining why specific experimental conditions are required to validate the regiochemistry of this trisubstituted biphenyl system.
Structural Analysis & Theoretical Assignment
Before experimental validation, we must establish the theoretical expectations based on Substituent Chemical Shift (SCS) additivity rules. The molecule consists of two distinct aromatic systems:[1]
-
Ring A (Benzoic Acid): A 1,3,5-substituted benzene ring.
-
Ring B (Tolyl): A 1,4-disubstituted benzene ring attached at C3 of Ring A.
Predicted Chemical Shift Logic
| Proton | Position | Multiplicity | Approx.[2][3] Shift (δ ppm) | Mechanistic Justification |
| -COOH | C1-Substituent | Broad Singlet | 12.5 - 13.5 | Highly deshielded acidic proton; visible only in non-exchanging polar solvents (DMSO). |
| -OH | C5-Substituent | Broad Singlet | 9.5 - 10.5 | Phenolic proton; H-bonding dependent. Disappears in MeOD. |
| H-2 | Ring A (C2) | Doublet (d) / Singlet | 7.65 - 7.75 | Most Deshielded Aromatic. Located between electron-withdrawing -COOH and the aromatic Ring B. |
| H-6 | Ring A (C6) | Doublet (d) / Singlet | 7.35 - 7.45 | Shielded by ortho -OH, but deshielded by ortho -COOH. |
| H-4 | Ring A (C4) | Doublet (d) / Singlet | 7.05 - 7.15 | Most Shielded on Ring A. Flanked by electron-donating -OH and the aromatic Ring B. |
| H-2', H-6' | Ring B (Tolyl) | Doublet (d) | 7.45 - 7.55 | Ortho to the biphenyl linkage. Part of AA'BB' system.[4][5][6] |
| H-3', H-5' | Ring B (Tolyl) | Doublet (d) | 7.20 - 7.30 | Ortho to the methyl group. Part of AA'BB' system.[4][5][6] |
| -CH₃ | Ring B (C4') | Singlet (s) | 2.30 - 2.35 | Benzylic methyl group. Characteristic diagnostic singlet. |
Note on Coupling: Ring A protons (H2, H4, H6) are meta to each other. In high-resolution (600 MHz) spectra, these appear as doublets or triplets with small coupling constants (
). In lower fields, they often appear as singlets.
Comparative Analysis: Experimental Alternatives
This section evaluates "Product Performance" by comparing the quality of data obtained under different experimental conditions.
Comparison 1: Solvent Selection (DMSO-d₆ vs. Methanol-d₄)
The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons which are critical for confirming the "5-Hydroxy" and "Benzoic acid" functionalities.
| Feature | DMSO-d₆ (Recommended) | Methanol-d₄ (Alternative) | Scientific Verdict |
| -COOH Signal | Visible (~13.0 ppm) | Absent (Exchanged with D) | DMSO is required to quantify acid content. |
| -OH Signal | Visible (~10.0 ppm) | Absent (Exchanged with D) | DMSO confirms the phenolic integrity. |
| Resolution | High viscosity may broaden peaks slightly. | Low viscosity yields sharper lines. | MeOD offers slightly better resolution but loses critical structural data. |
| Water Peak | Distinct (~3.33 ppm).[7] | Variable (~4.87 ppm). | DMSO water peak rarely interferes with aromatics. |
Comparison 2: Field Strength (300 MHz vs. 600 MHz)
The biphenyl system contains subtle meta-couplings and a second-order AA'BB' system (Tolyl ring) that require sufficient dispersion.
-
300 MHz (Routine): The Tolyl ring protons (H2'/H6' and H3'/H5') often collapse into a "roofed" multiplet or a pseudo-singlet if the chemical shift difference is small. Ring A protons appear as singlets, masking the meta substitution pattern.
-
600 MHz (High-Res): The Tolyl protons resolve into a clear AA'BB' system (two distinct doublets). Ring A protons show clear meta-coupling (
), confirming the 1,3,5-substitution pattern.
Visualization of Logic & Workflow
The following diagrams illustrate the structural assignment logic and the decision-making process for solvent selection.
Figure 1: Structural Assignment Logic
Caption: Logic flow for assigning protons based on electronic environment (Shielding/Deshielding).
Figure 2: Experimental Decision Matrix
Caption: Decision tree highlighting why DMSO-d6 is the preferred solvent for validating this specific molecule.
Detailed Experimental Protocol
To ensure reproducibility and minimize artifacts (e.g., water suppression affecting the -OH signal), follow this validated protocol.
Materials:
-
Analyte: >5 mg of 5-Hydroxy-3-(4-methylphenyl)benzoic acid (dried under vacuum).
-
Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS (Tetramethylsilane) as internal standard.
-
Tube: 5mm High-Precision NMR tube.
Step-by-Step Workflow:
-
Sample Drying: Ensure the solid is free of residual synthesis solvents (EtOAc, DCM) by vacuum drying at 40°C for 4 hours. Residual solvents can overlap with the aliphatic methyl signal (~2.3 ppm).
-
Dissolution: Add 600 µL of DMSO-d₆ to the solid. Vortex until completely dissolved. Note: If the solution is cloudy, filter through a glass wool plug, but this may reduce concentration.
-
Acquisition Parameters (600 MHz recommended):
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 5 seconds . Reasoning: The aromatic protons and carboxylic acid proton have long T1 relaxation times. A short D1 will suppress integration values, making quantitative analysis inaccurate.
-
Scans (NS): 16 or 32 scans are sufficient for >5mg sample.
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Phasing: Apply manual phasing, focusing on the baseline around the broad -COOH peak.
-
Referencing: Calibrate TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data for Biphenyls. University of Wisconsin-Madison. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[9] (Standard text for SCS additivity rules).
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- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Making sure you're not a bot! [oc-praktikum.de]
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- 9. modgraph.co.uk [modgraph.co.uk]
mass spectrometry fragmentation pattern of hydroxy-biaryl acids
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Hydroxy-Biaryl Acids
Abstract
Hydroxy-biaryl acids represent a core structural motif in numerous pharmaceuticals, natural products, and industrial chemicals. The precise characterization of these molecules, including the unambiguous determination of isomeric forms, is critical for drug development, metabolomics, and environmental analysis. Tandem mass spectrometry (MS/MS) stands as a cornerstone technology for this purpose, providing rich structural information through controlled fragmentation. This guide provides a detailed exploration of the gas-phase fragmentation behavior of hydroxy-biaryl acids, primarily under negative-ion electrospray ionization (ESI) conditions. We will dissect the key fragmentation pathways, explain the chemical principles governing these reactions, and compare the patterns of different isomers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage MS/MS for the confident structural elucidation of this important class of compounds.
The Analytical Imperative: Why Fragmentation Matters
The biaryl scaffold imparts a unique combination of rigidity and conformational flexibility, making it a privileged structure in medicinal chemistry.[1][2] The addition of hydroxyl and carboxylic acid functional groups creates opportunities for critical hydrogen bonding interactions with biological targets while also influencing pharmacokinetic properties.[3] However, the synthetic accessibility of various isomers presents a significant analytical challenge. Positional isomers of hydroxy-biaryl acids can exhibit vastly different biological activities and metabolic fates. Therefore, analytical methods must be capable of distinguishing between them.
Tandem mass spectrometry (MS/MS) provides the necessary specificity. By isolating a specific precursor ion (e.g., the deprotonated molecule, [M-H]⁻) and subjecting it to collision-induced dissociation (CID), we can generate a unique "fingerprint" of fragment ions that is indicative of the molecule's structure. Understanding the logic behind these fragmentation patterns is paramount for moving from a spectrum to a confident structural assignment.
Foundational Principles of Hydroxy-Biaryl Acid Fragmentation
For acidic molecules like hydroxy-biaryl acids, negative-ion mode ESI is the preferred ionization technique. It efficiently generates abundant deprotonated molecular ions, [M-H]⁻, which serve as the precursor ions for MS/MS analysis.[4][5] The fragmentation of these even-electron (EE) anions in the gas phase is typically driven by the energetic favorability of forming stable neutral molecules and new, stable fragment anions.
The fragmentation pathways are not random; they are governed by the inherent chemical properties of the functional groups. The primary sites of reactivity in a deprotonated hydroxy-biaryl acid are the carboxylate and phenolate/alkoxide moieties.
The Dominant Initial Fragmentation: Decarboxylation
The most common and often most abundant fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂), a highly stable molecule.[5][6] This process corresponds to a mass loss of 44.01 Da.
[M-H]⁻ → [M-H-CO₂]⁻ + CO₂
This initial fragmentation step is highly diagnostic for the presence of a carboxylic acid group. The resulting fragment ion, a deprotonated hydroxy-biaryl, becomes the precursor for subsequent fragmentation events that reveal information about the rest of the structure.
The Role of the Hydroxyl Group: Secondary Fragmentation
Once decarboxylation has occurred, the hydroxyl group plays a key role in directing further fragmentation of the [M-H-CO₂]⁻ ion. Common subsequent neutral losses include:
-
Loss of Carbon Monoxide (CO): A loss of 28.00 Da, often indicating the fragmentation of the phenolic ring structure itself. This can be particularly prevalent in compounds with multiple hydroxyl groups or specific substitution patterns.[7][8]
-
Loss of Water (H₂O): A loss of 18.01 Da. This is less common in negative ion mode for simple phenols unless specific structural arrangements facilitate it, such as an ortho effect where an adjacent group can participate in the elimination.[9]
-
Cleavage of the Biaryl Bond: In some high-energy CID experiments, the central C-C bond linking the two aryl rings can cleave, although this is generally a less favored pathway compared to the loss of small, stable neutrals.
Comparative Analysis: The Influence of Isomerism
While many isomers of hydroxy-biaryl acids will exhibit the primary loss of CO₂, the relative intensities of subsequent fragment ions can provide clues to their structure. Studies on analogous compounds, such as hydroxylated polychlorinated biphenyls (OH-PCBs), have shown that while the MS/MS spectra of isomers are often very similar, subtle differences in fragment intensities can sometimes be observed.[7][8][10]
The key differentiator often lies in the proximity of the hydroxyl and carboxyl groups.
-
Ortho-Substituted Isomers: An ortho-hydroxy benzoic acid substructure can undergo a facile loss of water (H₂O) directly from the [M-H]⁻ precursor ion, in competition with the loss of CO₂. This is due to an "ortho effect," where the adjacent groups can interact to form a stable six-membered transition state, facilitating water elimination.
-
Meta- and Para-Substituted Isomers: When the groups are further apart, such direct interaction is not possible. In these cases, the fragmentation is expected to be dominated by the sequential loss of CO₂ followed by other fragmentations.
Data-Driven Comparison
To illustrate these differences, let's consider the hypothetical fragmentation of two isomers of a hydroxy-biphenyl-carboxylic acid (Molecular Formula: C₁₃H₁₀O₃, Monoisotopic Mass: 214.06 Da).
| Precursor Ion (m/z) | Isomer | Collision Energy | Major Fragment Ion (m/z) | Proposed Neutral Loss | Rationale |
| 213.05 | 2-Hydroxy-biphenyl-4-carboxylic acid | Low-Medium | 169.06 | CO₂ (44 Da) | Dominant pathway for all carboxylic acids.[6] |
| Medium-High | 141.07 | CO₂ + CO (72 Da) | Sequential loss from the decarboxylated intermediate. | ||
| 213.05 | 4'-Hydroxy-biphenyl-2-carboxylic acid | Low-Medium | 195.04 | H₂O (18 Da) | Potential competing pathway due to the ortho-effect. |
| Low-Medium | 169.06 | CO₂ (44 Da) | Decarboxylation remains a major, often primary, pathway. |
This table is illustrative and based on established fragmentation principles. Actual relative intensities would depend on the specific instrument and collision energy used.
Visualizing the Fragmentation Cascade
A diagram can effectively illustrate the primary fragmentation pathway for a typical meta- or para-hydroxy-biaryl acid.
Caption: Primary fragmentation cascade for a hydroxy-biaryl acid in negative ion mode.
Experimental Protocol: Acquiring High-Quality MS/MS Data
This protocol outlines a general procedure for analyzing hydroxy-biaryl acids using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) or Orbitrap mass spectrometer.
Objective: To generate high-resolution, accurate-mass MS/MS spectra for structural confirmation and isomeric differentiation.
Methodology:
-
Sample Preparation:
-
Dissolve the reference standard or sample extract in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating isomers.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp to a high percentage (e.g., 95%) over 10-15 minutes to elute the compounds.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Causality Note: Chromatographic separation is crucial when analyzing mixtures of isomers, as mass spectrometry alone may not distinguish them.[7][11] The acidic mobile phase helps to ensure good peak shape for the acidic analytes, though ionization will be performed in negative mode.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
Capillary Voltage: -2.5 to -3.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument to ensure efficient droplet desolvation (e.g., 800 L/hr, 350-450 °C).
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan: Scan a mass range of m/z 100-500 to detect the precursor ions.
-
MS2 (MS/MS) Scan: Trigger MS/MS scans on the top 3-5 most intense ions from the MS1 scan. Use an inclusion list for targeted analysis of expected [M-H]⁻ ions.
-
-
Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV). This is a self-validating approach, as it ensures that both low-energy (primary) and high-energy (sequential) fragments are generated in a single analysis.[9]
-
Resolution: Set to >20,000 (FWHM) to enable accurate mass measurements for confident elemental composition determination.[4]
-
-
Data Analysis:
-
Extract the chromatogram for the expected m/z of the deprotonated hydroxy-biaryl acid.
-
Examine the corresponding MS/MS spectrum.
-
Use the instrument software to predict the elemental composition of the precursor and fragment ions based on their accurate masses.
-
Propose fragmentation pathways by calculating the mass differences between the precursor and fragment ions, corresponding to logical neutral losses (CO₂, CO, H₂O, etc.).[12]
-
Conclusion and Outlook
The fragmentation of hydroxy-biaryl acids under ESI-MS/MS is a predictable process governed by fundamental chemical principles. The characteristic neutral loss of CO₂ serves as a reliable marker for the carboxylic acid moiety, while subsequent fragmentations, influenced by the position of the hydroxyl group, can provide deeper structural insights. While MS/MS spectra of isomers can be very similar, careful analysis of competing fragmentation channels and their relative intensities, especially when coupled with chromatographic separation, provides a powerful workflow for their differentiation. As instrumentation advances, techniques like ion mobility spectrometry may offer an additional dimension of separation to further resolve challenging isomers based on their gas-phase shape, complementing traditional fragmentation analysis.[7][10]
References
-
Lehmler, H. J., Harrad, S. J., Húser, A., & Bergman, Å. (2011). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 22(10), 1835–1846. [Link]
-
Paukku, J., et al. (2022). Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. Journal of the American Society for Mass Spectrometry, 33(5), 845–854. [Link]
-
Paukku, J., et al. (2022). Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. Journal of the American Society for Mass Spectrometry, 33(5), 845–854. [Link]
-
Paukku, J., et al. (2022). Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. Request PDF. [Link]
-
Paukku, J., et al. (2022). Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. Journal of the American Society for Mass Spectrometry. [Link]
-
Schröder, D., et al. (2011). Gas-phase Fragmentation of Deprotonated p-Hydroxyphenacyl Derivatives. Journal of the American Society for Mass Spectrometry, 22(5), 834–844. [Link]
-
Bourcier, S., et al. (2009). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. Journal of Mass Spectrometry, 44(1), 69–82. [Link]
-
Lu, Z., et al. (2017). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 31(1), 109–118. [Link]
-
Metabolomics Solutions. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics Solutions. [Link]
-
Gutiérrez Sanfeliciano, S. M., & Schaus, J. M. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE, 13(3), e0192974. [Link]
-
Wang, R., et al. (2015). Selection of neutral losses and characteristic ions for mass spectral classifier. Analyst, 140(24), 8121–8128. [Link]
-
Lehmler, H. J., et al. (2011). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. [Link]
-
Catapano, M. C., et al. (2021). Recurring mass differences, neutral losses, and fragments identified from previous studies and/or searched in the present work, based on the accurate mass. ResearchGate. [Link]
-
Nagaki, A., et al. (2021). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry, 9, 706421. [Link]
-
Guan, X., et al. (2021). A key role for the 12-hydroxy group in the negative ion fragmentation of unconjugated C24 bile acids. Journal of Lipid Research, 62, 100067. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Schlosser, G., & Krenyacz, J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 686. [Link]
-
Wei, Y., et al. (2023). Chiral Phosphoric Acid Catalyzed Asymmetric Hydrolysis of Biaryl Oxazepines for the Synthesis of Axially Chiral Biaryl Amino Phenol Derivatives. Angewandte Chemie, 135(31), e202305597. [Link]
-
Lu, Y., et al. (2015). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 26(7), 1195–1204. [Link]
-
Wang, C., et al. (2017). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Journal of Mass Spectrometry, 52(8), 519–526. [Link]
-
Unknown Author. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Arizona. [Link]
-
Young, R. (2022). The underappreciated hydroxyl in drug discovery. Drug Discovery Today, 27(3), 657–663. [Link]
-
The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
Chaudhuri, G., et al. (2011). Characterization of 4-Hydroxy-2-Nonenal-Modified Peptides by Liquid Chromatography–Tandem Mass Spectrometry Using Data-Dependent Acquisition. Journal of the American Society for Mass Spectrometry, 22(1), 120–136. [Link]
-
OpenOChem Learn. (n.d.). MS Fragmentation. OpenOChem Learn. [Link]
-
Hu, J., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Letters, 25(40), 7384–7389. [Link]
-
El Masri, A., et al. (2023). Yields and molecular composition of gas-phase and secondary organic aerosol from the photooxidation of the volatile consumer product benzyl alcohol: formation of highly oxygenated and hydroxy nitro-aromatic compounds. Atmospheric Chemistry and Physics, 23(8), 4695–4715. [Link]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
FTIR Characterization of Carboxyl vs. Hydroxyl Groups in Biaryl Scaffolds
Executive Summary
Biaryl scaffolds (e.g., biphenyls, phenylpyridines) are ubiquitous in drug development, serving as the structural backbone for angiotensin II receptor blockers (sartans), NSAIDs (diflunisal), and various kinase inhibitors. In synthetic optimization and solid-state characterization, distinguishing between phenolic hydroxyl (-OH) and carboxylic acid (-COOH) moieties is critical, yet often complicated by overlapping vibrational bands in the 3000–3500 cm⁻¹ region.
This guide provides a definitive comparison of the Fourier Transform Infrared (FTIR) spectral signatures of these groups within biaryl systems. Unlike simple aliphatic chains, biaryl systems introduce conjugation effects and steric-induced torsional twisting , which significantly shift characteristic peak frequencies.
Theoretical Framework: The Biaryl Nuance
In biaryl systems, the vibrational frequencies of functional groups are governed by two competing factors:
-
Resonance (Conjugation): If the biaryl rings are coplanar,
-electron delocalization lowers the bond order of the carbonyl ( ), reducing its stretching frequency. -
Steric Inhibition of Resonance: Ortho-substitution (common in drug design to restrict rotation) forces the rings out of planarity. This "de-conjugation" increases the
character, shifting peaks to higher wavenumbers.
Comparative Analysis: Carboxyl vs. Hydroxyl
The following table synthesizes characteristic peak assignments, accounting for the aromatic environment of biaryl structures.
Table 1: Characteristic FTIR Peaks in Biaryl Compounds
| Feature | Carboxylic Acid (-COOH) | Phenolic Hydroxyl (-Ar-OH) | differentiation Logic |
| O-H Stretch | 2500–3300 cm⁻¹ (Very Broad) Often centers ~3000 cm⁻¹.[1][2][3][4][5][6][7][8][9] Overlaps C-H stretches, creating a "hairy beard" appearance. | 3200–3550 cm⁻¹ (Broad) Centers higher than acids.[4] If sterically hindered (non-H-bonded), appears as a sharp spike ~3600 cm⁻¹. | The Acid O-H is significantly broader and extends to lower wavenumbers due to strong centrosymmetric dimer formation. |
| C=O Stretch | 1680–1710 cm⁻¹ (Strong) Conjugated with biaryl ring. Shifts to ~1720+ cm⁻¹ if the ring is twisted out of plane. | Absent Phenols lack a carbonyl peak. | Primary Differentiator. Presence of a strong band at ~1700 cm⁻¹ confirms -COOH.[8] |
| C-O Stretch | 1210–1320 cm⁻¹ Coupled with O-H in-plane bending. | 1180–1260 cm⁻¹ Shifted higher than aliphatic alcohols due to | Acid C-O is often a doublet or broader; Phenol C-O is sharper but varies with ring substitution. |
| O-H Bend | 1400–1440 cm⁻¹ (In-plane)900–950 cm⁻¹ (Out-of-plane dimer) | 1330–1390 cm⁻¹ (In-plane)Often obscured by ring skeletal vibrations. | The out-of-plane bend (~930 cm⁻¹) is diagnostic for carboxylic acid dimers. |
Deep Dive: The Hydrogen Bonding Factor
Carboxylic Acid Dimers (The "Rule of Thumb" Breaker)
In solid-state biaryls (KBr pellet or ATR), carboxylic acids almost exclusively exist as cyclic dimers.
-
Mechanism: Two -COOH groups form an eight-membered ring via dual hydrogen bonds.
-
Spectral Impact: This strong association weakens the O-H bond significantly, causing the massive broadening (2500–3300 cm⁻¹) and lowering the
frequency to ~1680–1700 cm⁻¹ compared to the monomeric form (~1760 cm⁻¹).
Intramolecular H-Bonding in Biaryl Phenols
In ortho-substituted biaryls (e.g., 2-hydroxybiphenyl derivatives), the phenolic -OH may form an intramolecular hydrogen bond with the
-
Spectral Impact: This shifts the O-H stretch to a lower frequency (e.g., 3450
3200 cm⁻¹) but—crucially—it remains sharper than the carboxylic acid O-H band.
Experimental Protocols
To ensure data integrity, the choice of sampling technique is paramount. For biaryl solids, Attenuated Total Reflectance (ATR) is the industry standard due to reproducibility, though Transmission (KBr) offers higher resolution for weak overtones.
Protocol A: High-Fidelity ATR Analysis (Recommended)
-
Objective: Rapid identification of functional groups with minimal sample alteration.
-
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR crystal.
Step-by-Step Workflow:
-
Crystal Cleaning: Clean diamond surface with isopropanol. Verify background spectrum shows flat baseline (no residual C-H or O-H bands).
-
Sample Deposition: Place ~5-10 mg of biaryl powder to cover the crystal center.
-
Pressure Application: Lower the anvil. Apply distinct pressure (typically ~80-100 lbs force) to ensure intimate contact. Note: Biaryl crystals can be hard; insufficient pressure yields noisy spectra.
-
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.
-
Post-Processing: Apply ATR correction (if quantitative comparison to transmission library is needed).
Protocol B: Differentiation Logic (The "D2O Shake")
If the O-H region is ambiguous (e.g., wet sample vs. carboxyl):
-
Dissolve a small amount of sample in dry
. -
Add one drop of
and shake. -
Observation:
-
-OH / -COOH: The O-H bands will disappear/diminish and be replaced by O-D bands at lower wavenumbers (~2200–2400 cm⁻¹).
-
C=O: The carbonyl peak remains largely unchanged, confirming the oxygen scaffold is intact.
-
Visualization & Logic Flows
Diagram 1: Spectral Acquisition Workflow
A standardized path to ensure high-quality data generation for biaryl analysis.
Caption: Standardized ATR-FTIR acquisition workflow for solid biaryl pharmaceutical intermediates.
Diagram 2: Peak Assignment Decision Tree
A logic gate for distinguishing Carboxyl vs. Hydroxyl based on spectral features.
Caption: Decision matrix for differentiating carboxyl and hydroxyl groups in biaryl spectra.
References
-
LibreTexts Chemistry. (2024). Infrared Spectra of Carboxylic Acids and Derivatives. Retrieved from [Link]
-
Specac Application Notes. (2025). Interpreting Infrared Spectra: Carbonyls and Hydroxyls. Retrieved from [Link]
-
National Institutes of Health (NIH) / PubMed. (2008). Correlation between Hydrogen-Bond Structures and C=O[5][10][11] Stretching Frequencies of Carboxylic Acids. Retrieved from [Link]
-
Agilent Technologies. (2024). FTIR Analysis in the Pharmaceutical Industry. Retrieved from [Link]
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- 10. Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations: theoretical basis for interpretation of infrared bands of carboxylic groups in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: UV-Vis Absorption Maxima of 5-Hydroxy-3-(4-methylphenyl)benzoic acid
This guide details the UV-Vis spectral characterization of 5-Hydroxy-3-(4-methylphenyl)benzoic acid (CAS: 1261978-76-0), a functionalized biphenyl carboxylic acid used in advanced materials (MOFs, photonics) and pharmaceutical research.
Executive Summary & Molecule Profile
5-Hydroxy-3-(4-methylphenyl)benzoic acid is a bifunctional building block featuring a biphenyl core with specific auxochromic substituents: a hydroxyl group at the C5 position, a carboxylic acid at C1, and a p-tolyl moiety at C3. Its electronic spectrum is governed by the conjugation of the biphenyl system, modulated by the electron-donating hydroxyl/methyl groups and the electron-withdrawing carboxyl group.
| Property | Specification |
| CAS Number | 1261978-76-0 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Primary Chromophore | 3-Phenylbenzoic acid (Biphenyl-3-carboxylic acid) |
| Key Auxochromes | 5-OH (Strong donor), 4'-CH₃ (Weak donor) |
| Predicted | ~258–262 nm (K-band), ~295–305 nm (B-band/CT) |
Spectral Characteristics & Theoretical Analysis
While specific experimental datasets for this exact isomer are often proprietary or contained within broader synthesis papers, its spectral behavior can be rigorously predicted and validated against structural analogs like 3-hydroxy-5-phenylbenzoic acid and diflunisal .
Predicted Absorption Maxima
The UV-Vis spectrum typically exhibits two distinct bands arising from
-
Primary Band (K-Band): Located at 258–262 nm .
-
Origin:
transition of the biphenyl conjugation system. -
Effect: The 4'-methyl group induces a slight bathochromic (red) shift (+3–5 nm) compared to the unsubstituted biphenyl-3-carboxylic acid (
255 nm).
-
-
Secondary Band (B-Band / CT Band): Located at 295–305 nm .
-
Origin: Intramolecular Charge Transfer (ICT) from the electron-rich 5-OH group to the electron-deficient carboxyl moiety across the aromatic system.
-
Intensity: Lower molar absorptivity (
) than the primary band but critical for identification.
-
Solvatochromic Effects (pH Dependency)
The presence of the phenolic hydroxyl group (pK
-
Acidic/Neutral (MeOH/0.1% Formic Acid): The molecule exists in its protonated form.
remains at baseline (~260/300 nm). -
Basic (pH > 10): Deprotonation of the phenol to the phenolate anion causes a significant bathochromic shift (Red Shift) of 15–30 nm and a hyperchromic effect (increased intensity), pushing the secondary band towards 320–330 nm .
Comparative Analysis: Performance vs. Alternatives
In drug development and material synthesis, this compound is often compared to other biphenyl scaffolds.
| Compound | Structural Difference | Application Context | |
| 5-Hydroxy-3-(4-methylphenyl)benzoic acid | ~260, ~300 nm | 3,5-disubstituted benzoic acid core | MOF Linkers, TTR Stabilizers |
| 3-Hydroxybenzoic acid | 236, 298 nm | Monomer (No phenyl ring) | Precursor / Degradant |
| Diflunisal | 251, 315 nm | 2',4'-difluoro substitution | NSAID Standard |
| 4'-Hydroxy-4-biphenylcarboxylic acid | 288 nm | Linear conjugation (Para-Para) | Liquid Crystals |
Key Insight: The meta-substitution pattern (3,5-position) of the target molecule interrupts the conjugation more than para-substituted analogs (like 4'-hydroxy-4-biphenylcarboxylic acid), resulting in a hypsochromic (blue) shift relative to linear isomers. This makes it more stable against UV photodegradation, a desirable trait for MOF linkers.
Validated Experimental Protocol
To experimentally determine the exact
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).
-
Buffer: 10 mM Phosphate Buffer (pH 7.4) for physiological relevance.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvette: Quartz, 1 cm path length.
Workflow Diagram
Caption: Step-by-step UV-Vis characterization workflow for biphenyl derivatives.
Procedure
-
Stock Preparation: Dissolve 1.0 mg of substance in 1.0 mL DMSO (due to potential low solubility in pure water).
-
Dilution: Dilute the stock 1:100 into MeOH to achieve a concentration of ~10 µg/mL.
-
Blanking: Run a baseline scan with pure MeOH/DMSO (99:1).
-
Scanning: Scan from 200 nm to 400 nm.
-
Validation:
-
Linearity Check: Prepare 3 concentrations (5, 10, 20 µg/mL). Absorbance at
must follow Beer-Lambert Law ( ). -
pH Stress: Add 1 drop of 0.1 M NaOH to the cuvette. Observe the shift of the ~300 nm peak to ~325 nm to confirm the phenolic moiety.
-
Structural Logic & Signaling
The following diagram illustrates the structure-property relationship governing the UV absorption.
Caption: Structure-Activity Relationship (SAR) determining the spectral footprint.
References
-
Sigma-Aldrich. Ethyl 3-hydroxy-5,6-diphenyl-4-pyridazinecarboxylate & Related Biphenyls. (Catalog listing for CAS 1261978-76-0).[1] Retrieved from .
-
Ambeed. 5-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid Product Page. (CAS 1261978-76-0 Technical Data).[1] Retrieved from .
-
NIST Chemistry WebBook. UV/Visible Spectra of Hydroxybenzoic Acid Derivatives. (General reference for benzoic acid spectral shifts). Retrieved from .[2][3]
-
BenchChem. Biphenyl Carboxylic Acid Derivatives: Synthesis and Biological Activity. (Context on biphenyl scaffolds). Retrieved from .
Sources
comparing bioactivity of 3-(4-methylphenyl) vs 3-phenyl benzoic acids
As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of molecular scaffolds. The biphenyl-3-carboxylic acid framework is a privileged pharmacophore in medicinal chemistry. However, the seemingly minor addition of a single methyl group at the 4'-position—transitioning from 3-phenylbenzoic acid to 3-(4-methylphenyl)benzoic acid—triggers a profound shift in the molecule's bioactivity profile.
This guide deconstructs the causality behind this structural shift, objectively compares their target specificities, and provides self-validating experimental protocols to ensure rigorous bench-level execution.
Mechanistic Divergence: The Power of a Methyl Group
In rational drug design, we must understand why a molecule behaves the way it does, rather than just observing the end result. The divergence in bioactivity between these two compounds is a textbook example of how steric bulk and lipophilicity dictate target engagement.
3-Phenylbenzoic Acid (Unsubstituted Distal Ring): This compound is a highly potent inhibitor of mushroom tyrosinase. The lack of substitution on the distal phenyl ring allows the molecule to slide seamlessly into the narrow, funnel-like active site of the tyrosinase enzyme. Once inside, the meta-carboxylic acid group acts as a powerful chelator, directly coordinating with the binuclear copper (Cu2+) center.[1]. By binding to these cupric ions, it effectively halts the oxidation of L-DOPA, making it a highly effective melanogenesis inhibitor[2].
3-(4-Methylphenyl)benzoic Acid (4'-Methyl Substituted): The addition of a para-methyl group fundamentally alters the molecule's physicochemical identity. The methyl group increases the partition coefficient (LogP) and introduces significant steric bulk. This modification sterically clashes with the narrow tyrosinase active site, effectively abolishing its anti-tyrosinase activity. However, this increased lipophilicity and altered geometry make it an ideal fit for the deep hydrophobic pockets of larger transmembrane receptors. Consequently,[3][4].
Comparative Bioactivity Profile
To facilitate rapid decision-making, the quantitative and mechanistic differences between the two scaffolds are summarized below:
| Parameter | 3-Phenylbenzoic Acid (3-PBA) | 3-(4-Methylphenyl)benzoic Acid (4'-Me-3-PBA) |
| Primary Biological Target | Tyrosinase (Monophenolase & Diphenolase) | P2X3 Receptors / Beta-3-Adrenoceptors |
| Primary Indication | Hyperpigmentation / Melanogenesis inhibition | Inflammation / Overactive Bladder / Analgesia |
| Mechanism of Action | Cu2+ Chelation (Noncompetitive/Mixed inhibition) | Hydrophobic pocket binding (Allosteric Antagonism) |
| Key Quantitative Data | IC50 = 6.97 µM (Monophenolase)[5] | IC50 = Low µM (Varies by specific amide derivative) |
| Physicochemical Shift | High active-site penetrability | Increased LogP, enhanced steric hindrance |
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. To ensure the data generated from these compounds is intrinsically reliable, the following workflows are designed as self-validating systems.
Protocol 1: Self-Validating Tyrosinase Inhibition Kinetic Assay (For 3-PBA)
Causality in Design: We use L-DOPA as the substrate because it allows continuous colorimetric monitoring of dopachrome formation at 475 nm. To make this a self-validating system, we multiplex our controls: a vehicle control establishes the 100% activity baseline, Kojic acid serves as a positive inhibition control to validate enzyme sensitivity, and a heat-inactivated enzyme well serves as the absolute negative control to rule out auto-oxidation of L-DOPA.
-
Preparation: Dilute mushroom tyrosinase to 50 U/mL in 50 mM phosphate buffer (pH 6.8). Prepare 3-PBA in a serial dilution (0.1 µM to 100 µM) using DMSO. Ensure the final assay DMSO concentration is <1% to prevent solvent-induced enzyme denaturation.
-
System Calibration: Plate the enzyme, buffer, and compounds in a 96-well plate. Include Kojic acid (20 µM) as the positive control. Incubate for 10 minutes at 25°C to allow pre-binding of the inhibitor to the Cu2+ center.
-
Initiation & Kinetic Read: Add 2.5 mM L-DOPA to all wells to initiate the reaction. Immediately read absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.
-
Self-Validation Check: Calculate the Z'-factor using the vehicle and Kojic acid controls. A Z'-factor ≥ 0.6 validates the assay's dynamic range and signal stability, confirming that the calculated IC50 for 3-PBA is an artifact-free biological reality.
Protocol 2: Self-Validating P2X3 Receptor Calcium Flux Assay (For 4'-Me-3-PBA derivatives)
Causality in Design: P2X3 is a ligand-gated ion channel. Measuring intracellular calcium flux using Fluo-4 AM dye provides a real-time, functional readout of receptor antagonism. The self-validating nature of this protocol relies on a double-addition paradigm: first adding the antagonist to check for false-agonist activity, then adding the true agonist to measure inhibition.
-
Cell Preparation: Seed HEK293 cells stably expressing human P2X3 in a 384-well plate. Grow to 80% confluence.
-
Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid for 45 minutes at 37°C. Causality: Probenecid is critical; it inhibits organic anion transporters. Without it, the dye leaks into the extracellular space, destroying the signal-to-background ratio.
-
Compound Addition (Validation Step 1): Inject the 4'-methylated analog (serial dilution). Monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Validation: A flat baseline confirms the compound is not a false agonist triggering premature calcium release.
-
Agonist Stimulation (Validation Step 2): Inject the selective agonist α,β-meATP at its EC80 concentration. Measure the peak calcium response. Calculate the IC50 based on the suppression of this peak relative to the vehicle control.
Pathway Visualization
The following diagram maps the divergent pharmacological pathways dictated by the presence or absence of the 4'-methyl group on the biphenyl-3-carboxylic acid scaffold.
Fig 1: Bioactivity divergence of biphenyl-3-carboxylic acids via 4'-methyl substitution.
References
-
Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Therapeutic Potential of Quercetin: New Insights and Perspectives for Human Health Source: ACS Omega URL:[Link]
-
A comprehensive review on tyrosinase inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]
- WO2010118291A2 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor Source: Google Patents URL
- US20150080408A1 - Pyridinyl Amides as P2X3 and P2X2/3 Inhibitors Source: Google Patents URL
Sources
- 1. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2010118291A2 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor - Google Patents [patents.google.com]
- 4. 5-(acetylethylamino)-4'-methylbiphenyl-3-carboxylic acid (1-pyrazin-2-ylethyl)amide - CAS号 1258858-52-4 - 摩熵化学 [molaid.com]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: X-ray Crystallography & Supramolecular Performance of 3,5-Disubstituted Benzoic Acids
Executive Summary
In the realm of crystal engineering and pharmaceutical solid-state development, 3,5-disubstituted benzoic acids represent a critical class of co-formers. Their meta-substitution pattern preserves the
We analyze their performance based on X-ray crystallographic data, focusing on supramolecular synthon robustness, propensity for salt vs. cocrystal formation, and solvate stability.
Technical Deep Dive: Structural Motifs & Causality
To select the right co-former, one must understand the causality between molecular substitution and crystal packing. The core interaction in this family is the carboxylic acid homodimer (
The Electronic Effect (Acidity & Proton Transfer)
-
3,5-DNBA: The two nitro groups are strongly electron-withdrawing, significantly lowering the pKa (~2.8). This makes 3,5-DNBA a potent proton donor . In the presence of basic APIs (Active Pharmaceutical Ingredients), it almost exclusively forms salts rather than neutral cocrystals. The carboxylate group then engages in charge-assisted hydrogen bonds (
). -
3,5-DMBA: The methoxy groups are weak electron donors but sterically bulky. They do not significantly alter the acidity compared to benzoic acid. Consequently, 3,5-DMBA typically retains the neutral carboxylic acid dimer motif.
The H-Bonding Capacity Effect (Solvation)
-
3,5-DHBA: The hydroxyl groups act as both strong donors and acceptors. This creates a "sticky" surface that competes with the carboxylic acid dimer. X-ray data reveals a high propensity for solvate and hydrate formation , as the hydroxyls readily network with water molecules, often disrupting the desired API-coformer interaction.
Table 1: Comparative Crystallographic Metrics
| Feature | 3,5-Dinitrobenzoic Acid (3,5-DNBA) | 3,5-Dihydroxybenzoic Acid (3,5-DHBA) | 3,5-Dimethoxybenzoic Acid (3,5-DMBA) |
| Dominant Synthon | Charge-assisted H-bond ( | H-bonded Network (3D) or Solvated Catemers | Carboxylic Acid Homodimer ( |
| Space Group Trend | Often Centrosymmetric ( | High tendency for high Z' or Hydrates | Monoclinic ( |
| pKa (approx) | ~2.8 (High Acidity) | ~4.0 | ~4.0 |
| Packing Driver | Electrostatics & | Strong H-bond Networking (O-H...O) | Van der Waals & Weak C-H... |
| Risk Factor | Polymorphism in salts | High Solvate/Hydrate Risk | Steric hindrance in packing |
Performance Comparison: Drug Development Applications
This section evaluates the "performance" of these acids as co-formers for stabilizing APIs.
Robustness of Crystallization (3,5-DNBA)
Verdict: The Workhorse for Basic Drugs. 3,5-DNBA is the highest-performing agent for crystallizing basic nitrogen-containing drugs (e.g., antipsychotics like chlorprothixene).
-
Data Support: X-ray structures consistently show that if
, a salt forms. Even in the "grey zone" ( ), the nitro groups stabilize the lattice via auxiliary C-H...O interactions, often yielding high-quality single crystals suitable for structure determination.
Solubility Enhancement vs. Stability (3,5-DHBA)
Verdict: High Solubility, Low Stability. While 3,5-DHBA can significantly improve the aqueous solubility of an API due to its hydrophilic nature, it performs poorly in stability assays.
-
Data Support: Crystallographic databases (CSD) show a disproportionately high number of 3,5-DHBA structures as hydrates . This indicates that atmospheric moisture can easily penetrate the lattice, leading to phase transformations during storage (e.g., converting an anhydrous cocrystal to a hydrate).
Predictability of Packing (3,5-DMBA)
Verdict: The Steric Spacer. Used when "diluting" the API lattice is required without introducing strong ionic forces.
-
Data Support: Structures involving 3,5-DMBA often display "sheet-like" packing where the methoxy groups prevent close face-to-face
-stacking, potentially improving tabletability (mechanical properties) by introducing slip planes.
Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for growing X-ray quality crystals of these specific derivatives.
Protocol: Slow Evaporation for 3,5-DNBA Salts
Objective: Grow single crystals of a basic API with 3,5-DNBA.
-
Stoichiometry: Prepare a 1:1 molar ratio of API (base) and 3,5-DNBA.
-
Solvent Choice: Use Methanol (MeOH) or Ethanol (EtOH) . Avoid aprotic solvents (DMSO/DMF) initially as they may solvate the proton, interfering with salt formation.
-
Dissolution: Dissolve components separately in minimal hot solvent (
). Mix while hot. -
Filtration: Filter through a 0.45
PTFE syringe filter into a clean vial. -
Crystallization: Cover vial with parafilm, poke 3-5 small holes. Store at ambient temperature (
) in a vibration-free environment. -
Validation: Crystals should appear within 24-72 hours. Yellow coloration often indicates charge transfer or salt formation (due to the nitro group).
Protocol: Slurry Method for 3,5-DHBA Cocrystals
Objective: Screen for stable forms and avoid metastable hydrates.
-
Solvent: Use Acetonitrile or Ethyl Acetate (avoid water/alcohols to prevent hydration).
-
Process: Suspend excess solid mixture (1:1 ratio) in solvent. Stir at 500 rpm for 48 hours at
. -
Harvest: Filter the suspension. The remaining solid is the thermodynamically stable form.
-
Recrystallization: Take a portion of the filtered solid and dissolve in dry acetone for single-crystal growth via evaporation.
Visualized Workflows
Crystallization & Data Collection Workflow
This diagram outlines the critical path from molecular selection to validated X-ray data.
Caption: Figure 1. Standardized workflow for obtaining X-ray quality crystals of substituted benzoic acid derivatives.
Co-former Selection Decision Tree
Use this logic to select the appropriate 3,5-disubstituted acid based on your target property.
Caption: Figure 2. Decision matrix for selecting the optimal 3,5-disubstituted benzoic acid co-former.
Data Validation Criteria
When reviewing X-ray data for these compounds, ensure the following metrics are met to guarantee scientific integrity:
-
R-Factor (
): For small molecule organic crystals (like benzoic acids), an is the standard for publication quality. Values often indicate disorder (common in the nitro groups of 3,5-DNBA). -
Hydrogen Bond Precision: Locate the acid proton. In 3,5-DNBA salts, the proton should be explicitly located on the base nitrogen, not the carboxylate oxygen.
-
Check:
bond lengths in the carboxylate should be symmetric (~1.26 Å) for a salt, versus asymmetric (1.21 Å / 1.32 Å) for a neutral acid.
-
-
CheckCIF Alerts: Pay attention to "Level A" alerts regarding solvent voids. 3,5-DHBA structures often contain disordered water molecules that must be modeled (using SQUEEZE or discrete disorder modeling) to avoid erroneous density assignments.
References
-
Smith, G., & Lynch, D. E. (2014). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(10), 183–187.[1] Link
-
Aitipamula, S., et al. (2010).[2] Polymorphs and solvates of a cocrystal involving an analgesic drug, ethenzamide, and 3,5-dinitrobenzoic acid.[2] Crystal Growth & Design, 10(5), 2229-2238.[2] Link
-
Scheepers, M. C., & Lemmerer, A. (2021).[3][4] Exploring the Crystal Structure Landscape of 3,5-Dinitrobenzoic Acid through Various Multicomponent Molecular Complexes. Crystals, 11(1), 56. Link
-
Lynch, D. E., et al. (1994).[5] 3,5-Dimethoxybenzoic acid and the second polymorph of the 2:1 adduct of 3,5-dinitrobenzoic acid with ethylenediamine.[6] Acta Crystallographica Section C, 50(8), 1259-1262.[5] Link
-
Surov, A. O., et al. (2024). Dissecting the Solvate Formation Behavior of 3,5-Dihydroxybenzoic Acid. Crystal Growth & Design, 24(13), 5432–5445. Link
Sources
- 1. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-di-nitro-benzoic acid with 4-amino-salicylic acid and 2-hy-droxy-3-(1H-indol-3-yl)propenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Dinitrobenzoic acid 99 99-34-3 [sigmaaldrich.com]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. The trimorphism of 3-hydroxybenzoic acid: an experimental and computational study - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00159K [pubs.rsc.org]
- 5. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Melting Point Determination of Pure 5-Hydroxy-3-(4-methylphenyl)benzoic Acid: A Comparative Technical Guide
The following guide provides a rigorous technical framework for the melting point determination of 5-Hydroxy-3-(4-methylphenyl)benzoic acid , a substituted biphenyl carboxylic acid often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibition or protein-protein interaction studies).
Executive Summary & Compound Profile
Target Compound: 5-Hydroxy-3-(4-methylphenyl)benzoic acid Chemical Class: Functionalized Biphenyl Carboxylic Acid CAS Registry: Specific isomer requires experimental validation (Analogous to CAS 92379-11-8 series) Expected Thermal Behavior: High-melting solid (>200°C) with potential for sublimation or decarboxylation prior to melting due to the carboxylic acid/phenol dual functionality.
Accurate melting point (MP) determination for this compound is not merely about finding a temperature value; it is a critical purity assay.[1] For drug development professionals, the melting behavior of this biphenyl derivative serves as a primary indicator of:
-
Polymorphic Form: Biphenyls are prone to rotational isomerism and packing polymorphism.
-
Solvate Presence: The H-bonding capacity (COOH + OH) makes it hygroscopic or prone to retaining lattice solvents.
-
Chemical Purity: Presence of regioisomers (e.g., 2-hydroxy or 4-hydroxy analogs) will significantly depress the melting range.
Methodology Comparison: DSC vs. Automated Capillary
For this specific compound, we compare the two industry-standard methods. While traditional oil-bath methods exist, they are insufficient for the precision required in pharmaceutical applications.
Comparative Performance Matrix
| Feature | Method A: Differential Scanning Calorimetry (DSC) | Method B: Automated Capillary (Optoelectronic) |
| Primary Output | Thermodynamic Onset ( | Clear Point ( |
| Precision | ||
| Sample Requirement | 2–5 mg (Encapsulated) | 1–2 mm column (Glass Capillary) |
| Suitability for 5-Hydroxy-3-(4-methylphenyl)benzoic acid | High. Distinguishes between melting and dehydration/decarboxylation. | Medium. Visual detection can be obscured if the compound sublimes or darkens (decomposition). |
| Polymorph Detection | Excellent (Endothermic transitions visible before melt) | Poor (Only visible if gross morphology changes) |
| Regulatory Alignment | USP <891>, Ph. Eur. 2.2.34 | USP <741>, Ph. Eur. 2.2.14 |
Expert Insight: Why DSC is Preferred for this Compound
5-Hydroxy-3-(4-methylphenyl)benzoic acid contains a phenolic hydroxyl and a carboxylic acid. These groups facilitate strong intermolecular hydrogen bonding.
-
Capillary Method Risk: At high temperatures (>200°C), the compound may undergo decarboxylation (loss of CO₂) before melting. In a capillary, this looks like bubbling or darkening, often misidentified as the melt onset.
-
DSC Advantage: DSC separates the endothermic melting peak from the exothermic decomposition baseline or broad desolvation endotherms, providing a true thermodynamic melting point.
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for characterizing this compound.
Figure 1: Decision tree for selecting the appropriate melting point determination method based on initial thermal stability checks.
Protocol A: Differential Scanning Calorimetry (Gold Standard)
Applicable Standard: USP <891>
-
Sample Preparation:
-
Dry the sample in a vacuum oven at 50°C for 4 hours to remove surface moisture.
-
Weigh 2–4 mg of the sample directly into an aluminum pan.
-
Crucial Step: Use a hermetically sealed pan with a laser-drilled pinhole . This allows trapped moisture to escape (preventing "pan bursting" artifacts) while suppressing sublimation of the biphenyl core.
-
-
Instrument Setup:
-
Purge Gas: Nitrogen (50 mL/min).
-
Reference: Empty aluminum pan (matched weight).
-
-
Temperature Program:
-
Equilibration: Hold at 30°C for 5 minutes.
-
Ramp: Heat at 10°C/min to 180°C (fast ramp to minimize decomposition).
-
Slow Ramp: Slow down to 2°C/min from 180°C through the expected melt (approx. 200–240°C range).
-
-
Data Analysis:
-
Identify the Onset Temperature (
) : The intersection of the extrapolated baseline and the tangent to the leading edge of the endotherm. Do not report the Peak Temperature as the MP.
-
Protocol B: Automated Capillary Method (QC Standard)
Applicable Standard: USP <741>
-
Sample Preparation:
-
Grind the sample to a fine powder using an agate mortar. Coarse crystals lead to poor heat transfer and broad ranges.
-
Fill a clean glass capillary (1.0 mm I.D.) to a height of 2–3 mm .
-
Compaction: Tap the capillary on a hard surface (or use a drop tube) until the powder is tightly packed. Loose packing causes "sintering" artifacts.
-
-
Instrument Setup:
-
Start Temperature: 10°C below the expected MP (if unknown, run a rapid 10°C/min scout scan first).
-
Ramp Rate: 1.0°C/min . (Rates >1°C/min will artificially inflate the observed MP due to thermal lag).
-
-
Observation:
-
Collapse Point: Record when the solid column pulls away from the walls (sintering).
-
Meniscus Point: Record when the first liquid meniscus forms (True MP).
-
Clear Point: Record when the sample is completely liquid.
-
Data Interpretation & Troubleshooting
Interpreting the Melting Range
For 5-Hydroxy-3-(4-methylphenyl)benzoic acid, the melting range indicates purity:
| Observation | Interpretation | Action |
| Range < 2°C | High Purity (>99%) | Result Valid. |
| Range > 5°C | Impure or Solvated | Recrystallize sample. Check NMR for solvent peaks. |
| Brown discoloration | Decomposition | Use DSC with faster ramp rate or sealed pan. |
| Sublimation (Foggy tube) | Volatile Solid | Invalid. Switch to DSC (Sealed Pan). |
Structure-Property Relationship (SPR) Note
The para-methyl group on the phenyl ring (position 4') adds rigidity and symmetry compared to unsubstituted biphenyls, typically raising the melting point. However, the meta-substitution of the phenyl ring relative to the carboxylic acid (position 3) creates a "kinked" structure, which may disrupt crystal packing compared to linear para-terphenyl analogs. Expect the MP to be lower than the linear 4-hydroxy-4'-methylbiphenyl-carboxylic acid isomers.
References
-
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Link
-
United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis. Link
-
European Pharmacopoeia (Ph. Eur.). Chapter 2.2.14 Melting Point - Capillary Method. Link
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.
- Cheronis, N. D. (1954). Micro and Semimicro Methods. Interscience Publishers. (Foundational text on capillary methods for organic acids).
Note: As 5-Hydroxy-3-(4-methylphenyl)benzoic acid is a specialized research compound, specific literature melting points may vary by polymorph. The protocols above are designed to establish the primary reference value for your specific lot.
Sources
Safety Operating Guide
Comprehensive Operational and Disposal Protocol for 5-Hydroxy-3-(4-methylphenyl)benzoic Acid
As research and drug development laboratories increasingly utilize complex biphenyl derivatives, establishing rigorous, causality-driven safety protocols is paramount. 5-Hydroxy-3-(4-methylphenyl)benzoic acid is a substituted biphenyl compound characterized by its lipophilic aromatic core, a phenolic hydroxyl group, and a carboxylic acid moiety.
This guide provides researchers and environmental health and safety (EH&S) professionals with a self-validating, step-by-step operational and disposal framework. By understanding the chemical causality behind these procedures, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.
Chemical Profile & Hazard Assessment
Before handling any chemical, it is critical to understand how its molecular structure dictates its physical behavior and associated hazards. The biphenyl backbone of 5-hydroxy-3-(4-methylphenyl)benzoic acid renders it highly lipophilic, meaning it has poor aqueous solubility and a high potential for environmental persistence if improperly discarded[1]. Furthermore, the dual presence of phenolic and carboxylic functional groups makes the compound a weak acid and a localized irritant[2].
Physicochemical & Hazard Summary
| Property / Hazard | Classification / Description | Operational Causality & Impact |
| Physical State | Solid (Crystalline powder) | Prone to aerosolization. Requires engineering controls (fume hood) to prevent inhalation of particulate matter. |
| GHS Classification | GHS07 (Warning) | Classified as a localized irritant and harmful substance. |
| Health Hazards | H302, H315, H319, H335 | Harmful if swallowed; causes skin, eye, and respiratory irritation[2]. Dictates strict PPE requirements. |
| Environmental | Aquatic Toxicity / Persistence | Lipophilic nature prevents degradation in standard wastewater. Never flush down the drain [1]. |
| Flammability | Combustible Solid | Suspended organic dust can ignite. Requires anti-static handling tools and isolation from ignition sources. |
Operational Safety & Handling Protocol
To mitigate the risks of dermal sensitization and respiratory irritation, all handling must follow a strict, self-validating workflow. The protocol below ensures that containment is verified before the chemical is ever exposed to the laboratory environment.
Step-by-Step Handling Methodology
-
Pre-Operation Verification:
-
Verify that the local exhaust ventilation (fume hood) is operating at a face velocity of 80–100 feet per minute (fpm).
-
Clear the workspace of incompatible materials (strong oxidizing agents).
-
-
Donning PPE:
-
Equip standard laboratory PPE: a flame-resistant lab coat, chemical splash goggles, and disposable nitrile gloves. Nitrile is required to prevent dermal absorption of the phenolic moiety.
-
-
Weighing and Transfer:
-
Use anti-static spatulas and weigh boats. Because the compound is a dry organic powder, static discharge can cause the powder to scatter or, in extreme cases of high dust concentration, ignite.
-
Keep the primary container tightly sealed immediately after extraction to minimize ambient moisture absorption and accidental spills.
-
-
Decontamination:
-
After transfer, wipe down the balance and surrounding hood area with a solvent compatible with biphenyls (e.g., isopropanol or ethanol), followed by a dry wipe.
-
Fig 1: Operational workflow for handling irritating solid organic compounds.
Spill Management & Containment
In the event of a spill, immediate containment is required to prevent environmental release. Do not use water to flush the spill. The compound's low aqueous solubility will result in a contaminated slurry that is difficult to manage and poses a risk to municipal water systems[1].
-
Isolate the Area: Restrict access and ensure the fume hood remains on to capture any aerosolized dust.
-
Dry Cleanup: Gently cover the spill with an inert, dry absorbent material (e.g., vermiculite or sand) to suppress dust.
-
Collection: Using a non-sparking brush and dustpan, carefully sweep the mixture and place it into a sealable, high-density polyethylene (HDPE) hazardous waste container.
-
Secondary Cleaning: Wipe the affected surface with an alcohol-based solvent to dissolve any remaining chemical residue, disposing of the wipes in the same hazardous waste container.
Proper Disposal Procedures
Disposal of 5-hydroxy-3-(4-methylphenyl)benzoic acid is strictly regulated under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[3]. Due to its stable aromatic structure, the compound must be subjected to high-temperature incineration to ensure complete molecular destruction and prevent the formation of toxic combustion byproducts.
Step-by-Step Disposal Methodology
-
Waste Categorization:
-
Classify the material as Non-Halogenated Solid Organic Waste .
-
Ensure it is not mixed with incompatible waste streams, such as strong oxidizers or halogenated solvents, which can cause exothermic reactions or complicate incineration.
-
-
Primary Containment:
-
Collect all unused product, contaminated PPE (gloves, wipes), and spill cleanup materials into a designated, chemically compatible HDPE waste receptacle.
-
The container must remain tightly sealed unless actively adding waste.
-
-
RCRA Labeling & Logging:
-
Affix a compliant Hazardous Waste label to the container. The label must clearly state the chemical name, the hazard class (Toxic/Irritant), and the accumulation start date.
-
-
Satellite Accumulation & Transfer:
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Under EPA guidelines (40 CFR 262), waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) within the timeframe dictated by your facility's generator status (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[3].
-
-
Final Destruction (Incineration):
-
The licensed waste disposal service will transport the material for high-temperature incineration (>1000°C). This extreme heat is required to break the robust carbon-carbon bonds of the biphenyl ring, converting the compound entirely into carbon dioxide and water vapor.
-
Fig 2: RCRA-compliant waste routing and disposal pathway for biphenyl derivatives.
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations ERG Environmental[Link]
-
Steps in Complying with Regulations for Hazardous Waste U.S. Environmental Protection Agency (EPA)[Link]
Sources
Personal Protective Equipment (PPE) for Handling 5-Hydroxy-3-(4-methylphenyl)benzoic Acid
[1][2][3]
Executive Summary: The "Read-Across" Safety Protocol
Immediate Action Required: Treat 5-Hydroxy-3-(4-methylphenyl)benzoic acid as a High-Hazard Irritant with potential corrosive properties.
As a specialized research intermediate, specific toxicological data (LD50, skin corrosion tiers) for this exact molecule is often absent from public databases. Therefore, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) . This molecule combines a benzoic acid moiety (acidic, irritant) with a phenolic hydroxyl group (5-hydroxy) and a lipophilic tolyl group .
Operational Implication: You must protect against three specific vectors:
-
Dust Inhalation: Fine organic acid powders are potent respiratory irritants.
-
Ocular Damage: Acidic solids cause rapid protein denaturation upon contact with corneal moisture.
-
Dermal Absorption: The lipophilic methylphenyl group may enhance skin permeation compared to unsubstituted benzoic acid.
Part 1: Risk Assessment & Hazard Identification
Causality Analysis: Why this specific PPE is required.
The safety profile of 5-Hydroxy-3-(4-methylphenyl)benzoic acid is derived from its functional groups.
| Functional Group | Associated Hazard | Physiological Mechanism |
| Benzoic Acid Core | H319 / H318 (Eye Damage) | Acidic hydrolysis of mucous membranes; lowers pH on contact with eye moisture. |
| Phenolic -OH | H315 (Skin Irritation) | Protein denaturation; potential for chemical burns if left in contact with skin. |
| Solid State (Powder) | H335 (Resp. Irritation) | Fine particulates settle in the upper respiratory tract, causing inflammation. |
Decision Logic: PPE Selection
The following diagram illustrates the logic used to determine the necessary protection level based on the compound's structure.
Caption: Risk assessment workflow deriving PPE requirements from chemical structure analysis.
Part 2: PPE Selection Matrix
Standard: Universal Precautions for Organic Acids.
Do not rely on "standard" lab PPE. This compound requires specific barriers against organic acidity.[1]
Hand Protection (Gloves)
Recommendation: 100% Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
-
Why: Latex is permeable to many organic acids and phenols. Nitrile offers superior chemical resistance and immediate visual detection of tears.
-
Double Gloving: Required when handling solutions >100 mM or quantities >1g.
-
Inner Layer: Standard Nitrile (4 mil).
-
Outer Layer: Long-cuff Nitrile (6 mil) to cover lab coat cuffs.
-
Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vented).[2][3][4]
-
Why: Safety glasses are insufficient .[5] Fine powders can drift around the sides of safety glasses via static attraction. Acidic dust trapped between the eye and a contact lens or eyelid causes severe damage.
-
Face Shield: Add a face shield if handling >10g or working with pressurized vessels (e.g., rotary evaporation).
Respiratory Protection
Recommendation: Fume Hood (Primary) or N95/P100 Respirator (Secondary).
-
Primary: All weighing and transfer must occur inside a certified chemical fume hood.
-
Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement. A P100 is preferred for fine dusts.
PPE Summary Table[3][7]
| Body Area | Standard Operation (mg scale) | High-Risk Operation (>10g or Solution) | Critical Specification |
| Hands | Nitrile Gloves (0.11 mm) | Double Nitrile (Long Cuff Outer) | No Latex. Inspect for pinholes. |
| Eyes | Splash Goggles | Goggles + Face Shield | Indirect Venting required. |
| Body | Cotton Lab Coat | Chemical-Resistant Apron (Tyvek/PVC) | Must button to the neck. |
| Lungs | Fume Hood | Fume Hood + N95/P100 | Hood sash at recommended height. |
Part 3: Operational Protocol (The Self-Validating System)
This protocol ensures safety through process design , not just PPE.
Phase 1: Preparation & Donning
-
Check Engineering Controls: Verify fume hood flow (face velocity 80–100 fpm).
-
Clear the Deck: Remove unnecessary equipment to prevent static buildup.
-
Donning Sequence:
Phase 2: Safe Handling (Weighing & Transfer)
Objective: Minimize static-driven dust dispersion.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Substituted benzoic acids are often fluffy and prone to static fly-off.
-
Transfer:
-
Open the container only inside the hood.
-
Transfer slowly to the weighing boat.
-
The "Wet Method": If possible, pre-weigh the solvent in the destination flask, then add the solid directly to the solvent to immediately suppress dust.
-
-
Cleanup: Wipe the balance area with a damp tissue (water/surfactant) immediately after weighing to capture invisible dust.
Phase 3: Doffing & Decontamination
Critical Step: Most exposures occur here due to secondary contamination.
Caption: Sequential doffing procedure to prevent skin contact with contaminated PPE surfaces.[5][12][3][4][13][9][10][14]
Part 4: Disposal & Emergency Response
Waste Disposal[2][3][4][7][11][12][14][16][17][18][19]
-
Solid Waste: Dispose of contaminated solids, weighing boats, and gloves in a container labeled "Hazardous Waste: Solid Organic Acid (Phenolic)."
-
Note: Do not mix with oxidizing agents (e.g., nitrates, permanganates) in the waste stream.
-
-
Liquid Waste: Segregate into "Organic Acid Waste." If your facility requires phenol segregation, use the specific phenol stream, as the 5-hydroxy group classifies it chemically as a phenol.
Emergency Response[1][2][5][7][9][11]
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Speed is critical to prevent corneal scarring from the acid.
-
Skin Contact: Remove contaminated clothing.[3][6][8][9][10] Wash with soap and water.[5][2][3][6][7][8][10] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption of the lipophilic tolyl group.
-
Spill (Solid):
-
Alert nearby personnel.[1]
-
Cover spill with a damp paper towel to prevent dust.
-
Sweep up (using the towel) and place in a hazardous waste bag.
-
Clean area with weak base (1% Sodium Bicarbonate) followed by water.
-
References
-
National Center for Biotechnology Information (PubChem). Benzoic acid (Compound Summary). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
- 1. coral.washington.edu [coral.washington.edu]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. labbox.es [labbox.es]
- 4. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. earth.utah.edu [earth.utah.edu]
- 14. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
